Sapitinib

Catalog No.
S547965
CAS No.
848942-61-0
M.F
C23H25ClFN5O3
M. Wt
473.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sapitinib

CAS Number

848942-61-0

Product Name

Sapitinib

IUPAC Name

2-[4-[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypiperidin-1-yl]-N-methylacetamide

Molecular Formula

C23H25ClFN5O3

Molecular Weight

473.9 g/mol

InChI

InChI=1S/C23H25ClFN5O3/c1-26-21(31)12-30-8-6-14(7-9-30)33-20-10-15-18(11-19(20)32-2)27-13-28-23(15)29-17-5-3-4-16(24)22(17)25/h3-5,10-11,13-14H,6-9,12H2,1-2H3,(H,26,31)(H,27,28,29)

InChI Key

DFJSJLGUIXFDJP-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

AZD 8931, AZD-8931, AZD8931, sapitinib

Canonical SMILES

CNC(=O)CN1CCC(CC1)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC

The exact mass of the compound Sapitinib is 473.163 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Supplementary Records. It belongs to the ontological category of secondary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Sapitinib mechanism of action EGFR HER2 HER3

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism and Rationale

Sapitinib functions as a competitive ATP inhibitor of EGFR (HER1), HER2, and HER3 tyrosine kinases. [1] [2] Its key innovation is simultaneous, equipotent inhibition of all three receptors. [3] This is crucial because tumors can develop resistance to selective EGFR or HER2 inhibitors by activating compensatory signaling through other HER family members (particularly HER3 and its downstream PI3K/AKT pathway). [3] [4] [5] By blocking signaling from EGFR, HER2, and HER3 at once, this compound aims to provide more comprehensive pathway suppression and overcome this resistance.

Quantitative Inhibition Profile

The table below summarizes this compound's potency in cell-free and cellular assays.

Table 1: Inhibitory Activity (IC₅₀) of this compound

Target Cell-Free Enzyme Assay (IC₅₀) Cellular Assay (IC₅₀) Cell Line / Context
EGFR 4 nM [2] [6] 4 nM (p-EGFR) [2] [6] EGF-stimulated KB cells [2]
HER2 3 nM [2] [6] 59 nM (p-HER2) [3] [6] Ligand-independent MCF-7 cl.24 cells [3]
HER3 4 nM [2] [6] 4 nM (p-HER3) [2] [6] Heregulin-stimulated MCF-7 cells [2]

Preclinical Evidence & Combination Rationale

This compound demonstrates antitumor activity in various xenograft models, including breast (BT474c), colorectal (LoVo), and non-small cell lung cancer (PC-9). [2] [6] A key application is in combination therapies to counteract feedback loops. The diagram below illustrates this rational combination strategy with an AKT inhibitor.

G cluster_pathway Core Oncogenic Signaling AKTi AKT Inhibitor (e.g., AZD5363) This compound This compound (AZD8931) pHER2_HER3 pHER2/pHER3 This compound->pHER2_HER3 Inhibits Feedback Feedback Loop Upregulation Feedback->pHER2_HER3 Reactivates PI3K PI3K pHER2_HER3->PI3K AKT AKT PI3K->AKT Survival Tumor Cell Survival & Proliferation AKT->Survival AKti AKti AKti->Feedback Induces AKti->AKT Inhibits Note Combination blocks primary signaling and prevents feedback resistance

Rationale for combining this compound with an AKT inhibitor to block feedback reactivation of HER2/HER3.

Clinical Translation and Status

This compound has been evaluated in several clinical trials, though it is not currently approved for clinical use. [7] Key findings include:

  • Combination with Chemotherapy: A Phase I/II trial (PANTHER) combined pulsed, high-dose this compound with FOLFIRI in untreated metastatic colorectal cancer. The combination had an acceptable toxicity profile, with a response rate of 25% and median progression-free survival (PFS) of 8.7 months in the 160 mg bid cohort. [4]
  • Limitations of Continuous Dosing: The FOCUS4-D trial tested continuous low-dose this compound (40 mg bid) in colorectal cancer and found no PFS benefit over placebo, suggesting the importance of dosing schedule. [4]
  • Other Cancers: Trials have been conducted in breast cancer, non-small cell lung cancer, and gastric cancer, though many were terminated early. [7]

Metabolism and Bioactivation

In vitro studies in human liver microsomes indicate the piperidine ring and N-methyl acetamide group are major metabolic sites. [1] Hydroxylation of the piperidine ring can lead to reactive iminium intermediates, while oxidative dealkylation of the acetamide group can produce an aldehyde intermediate. [1] These reactive species were trapped and characterized, suggesting potential bioactivation pathways that may be relevant for understanding the compound's safety profile. [1]

Experimental Protocols for Research

For researchers aiming to study this compound's effects, here are key methodologies from the literature.

1. In Vitro Cell Growth Inhibition Assay [2] [6]

  • Cell Lines: Various models used, including head and neck cancer (e.g., FaDu) and NSCLC (e.g., PC-9) cell lines.
  • Procedure: Seed cells in 384-well plates. After 18-24 hours, treat with a concentration range of this compound (e.g., 0.001-10 µM). Incubate for 96 hours.
  • Viability Readout: Use MTS colorimetric assay reagent, incubate for 4 hours, and measure absorbance at 490 nm.
  • Data Analysis: Calculate % growth inhibition and determine GI₅₀ values.

2. Analysis of Combination Synergy [5]

  • Experimental Design: Seed cells in a matrix and treat with a 6x6 dosing matrix of two agents (e.g., this compound and AZD5363).
  • Endpoint: After 5 days, determine live cell count using a fluorescent dye (e.g., Sytox Green) followed by permeabilization and total cell counting.
  • Synergy Calculation: Process data using software like Genedata Screener. Apply the Loewe dose-additivity model to calculate a synergy score. A score >5 typically indicates significant synergy.

3. Western Blot Analysis of Signaling Inhibition [5]

  • Cell Treatment: Treat cells with this compound at relevant concentrations (e.g., 1 µM) for a defined period (e.g., 2 hours).
  • Cell Lysis: Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Detection: Resolve proteins by SDS-PAGE, transfer to membrane, and immunoblot for targets like:
    • Phospho-HER3 (Y1197 or Y1289)
    • Total HER3
    • Phospho-AKT (Ser473)
    • Total AKT
    • Cleaved PARP (for apoptosis)

References

Sapitinib Bioactivation Pathways and Reactive Intermediates

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the two primary bioactivation pathways of sapitinib identified in in vitro studies using human liver microsomes (HLMs), and the reactive intermediates they generate [1] [2].

Bioactivation Pathway Site of Metabolism Reactive Intermediate Type Trapping Agent Used Detected Adduct (Example m/z)
Pathway 1: Piperidine Ring Oxidation α-carbons adjacent to the piperidine ring nitrogen Iminium ion Potassium Cyanide (KCN) Cyanide adduct (e.g., m/z 501) [1] [2]
Pathway 2: Oxidative Dealkylation N-methylacetamide side chain Aldehyde Methoxyamine (MeONH₂) Oxime adduct (e.g., m/z 533) [1] [2]

These pathways are initiated by Phase I metabolism, primarily involving hydroxylation at the piperidine moiety and oxidative dealkylation. The generated reactive species (iminium ions and an aldehyde) are short-lived and were characterized by trapping them with specific agents to form stable adducts for detection via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1] [2].

The following diagram illustrates the relationship between this compound, its metabolic pathways, and the resulting intermediates:

G This compound This compound Metabolism Phase I Metabolism (in HLMs) This compound->Metabolism Pathway1 Pathway 1: Piperidine Ring Oxidation Metabolism->Pathway1 Pathway2 Pathway 2: N-acetamide Oxidative Dealkylation Metabolism->Pathway2 Intermediate1 Reactive Intermediate: Iminium Ion Pathway1->Intermediate1 Intermediate2 Reactive Intermediate: Aldehyde Pathway2->Intermediate2 Trapping1 Trapping with KCN Intermediate1->Trapping1 Trapping2 Trapping with MeONH₂ Intermediate2->Trapping2 Adduct1 Stable Cyanide Adduct Trapping1->Adduct1 Adduct2 Stable Oxime Adduct Trapping2->Adduct2 Detection Detection & Characterization via LC-MS/MS Adduct1->Detection Adduct2->Detection

Detailed Experimental Protocols

The key experiments identifying this compound's reactive intermediates were conducted as follows:

  • Incubation Conditions: this compound (10 µM) was incubated with Human Liver Microsomes (HLMs) (1.0 mg mL⁻¹) in a shaking water bath at 37°C for up to 2 hours. The metabolism was initiated by adding NADPH (1.0 mM) as a cofactor in a Na/K phosphate buffer (pH 7.4) with magnesium chloride [2].
  • Trapping Reactive Intermediates:
    • Iminium Ion Trapping: Potassium cyanide (KCN, 1.0 mM) was added to the incubation mixture before NADPH. Cyanide ions (CN⁻) bind covalently to the electrophilic iminium ions, forming stable cyano-adducts [1] [2].
    • Aldehyde Trapping: Methoxyamine (MeONH₂, 2.5 mM) was added before NADPH. Methoxyamine reacts with the reactive aldehyde group to form a stable oxime adduct [1] [2].
  • Sample Analysis & Detection:
    • After incubation, reactions were stopped with ice-cold acetonitrile to precipitate proteins. The supernatant was evaporated, reconstituted in mobile phase, and analyzed [2].
    • Analysis used LC-MS/MS with electrospray ionization (ESI) in positive ion mode. Metabolites and adducts were separated on a C18 column and identified based on their mass-to-charge ratio (m/z) and characteristic fragmentation patterns (product ion scan mode) [1] [2].

Metabolic Stability and Clinical Context

  • Metabolic Stability: A developed LC-MS/MS method quantified this compound in HLMs for metabolic stability assessment. In silico predictions and in vitro studies indicated this compound is highly labile to metabolism, with a high calculated Composite Substrate Lability (CSL) of 0.9947 and a moderate in vitro half-life of 21.07 minutes [3]. The Cytochrome P450 3A4 (CYP3A4) enzyme was predicted to be the major isoform involved [3].
  • Clinical Trial Insights: A phase I/II study (PANTHER) investigated pulsed, high-dose this compound combined with FOLFIRI chemotherapy in metastatic colorectal cancer. At a 160 mg twice-daily dose, the combination showed acceptable toxicity, with a best overall response rate of 25% and median progression-free survival of 8.7 months in a small patient group [4]. This suggests pulsed dosing may be a viable approach, as continuous dosing of this compound in another trial (FOCUS4-D) did not show a progression-free survival benefit over placebo [4].

References

Sapitinib metabolism and cytochrome P450 isoforms

Author: Smolecule Technical Support Team. Date: February 2026

CYP450 Isoforms and Metabolic Stability

The following table summarizes the key quantitative data on sapitinib's metabolism from recent in vitro studies.

Parameter Value / Finding Experimental Context
Major CYP Isoform CYP3A4 [1] [2] Prediction from in silico StarDrop WhichP450 model [1] [2].
In Vitro Half-life (t₁/₂) 21.07 minutes [1] [2] Measurement in Human Liver Microsomes (HLMs) [1] [2].
Intrinsic Clearance (CLᵢₙₜ) 38.48 mL/min/kg [1] [2] Calculation based on HLM incubation; indicates a moderate extraction ratio [1] [2].
Computational Metabolic Lability (CSL) 0.9947 [1] [2] In silico prediction (scale 0-1); value close to 1 indicates high metabolic lability [1] [2].

Reactive Metabolites and Bioactivation

Beyond primary metabolism, research has identified that this compound can undergo bioactivation to form reactive intermediates, which may be linked to adverse effects [3].

  • Primary Metabolic Site: Metabolism primarily occurs around the piperidine ring and the adjacent N-methylacetamide group [1] [3].
  • Reactive Intermediates: Incubation of this compound with Human Liver Microsomes (HLMs) in the presence of trapping agents led to the identification of [3]:
    • Two iminium ions: Trapped with potassium cyanide (KCN), formed through hydroxylation of the α-carbons adjacent to the tertiary nitrogen in the piperidine ring [3].
    • One aldehyde intermediate: Trapped with methoxyamine, formed through oxidative dealkylation of the N-methylacetamide group [3].
  • Implication: The formation of these reactive species is a proposed mechanism for the potential toxicity associated with this compound [3].

The diagram below illustrates the two main bioactivation pathways of this compound leading to these reactive intermediates.

G This compound This compound Piperidine Ring\nHydroxylation Piperidine Ring Hydroxylation This compound->Piperidine Ring\nHydroxylation N-methylacetamide\nOxidative Dealkylation N-methylacetamide Oxidative Dealkylation This compound->N-methylacetamide\nOxidative Dealkylation Iminium Ions\n(Trapped with KCN) Iminium Ions (Trapped with KCN) Aldehyde Intermediate\n(Trapped with MeONH2) Aldehyde Intermediate (Trapped with MeONH2) Piperidine Ring\nHydroxylation->Iminium Ions\n(Trapped with KCN) N-methylacetamide\nOxidative Dealkylation->Aldehyde Intermediate\n(Trapped with MeONH2)

Experimental Protocols

For your experimental work, here are the core methodologies used in the cited studies for evaluating this compound metabolism and bioactivation.

LC-MS/MS Method for Metabolic Stability Assessment

This protocol is used to quantify parent drug depletion over time [1] [2].

  • Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source operating in positive ion mode [1] [2].
  • Chromatography:
    • Column: Luna 3 µm PFP(2) (150 x 4.6 mm) [1] [2].
    • Mobile Phase: Isocratic elution [1] [2].
    • Flow Rate: 0.4 mL/min [1] [2].
    • Run Time: 3 minutes [1] [2].
  • Mass Spectrometry:
    • Mode: Multiple Reaction Monitoring (MRM) [1] [2].
    • Quantification: Calibration curve range of 1–3000 ng/mL in HLM matrix [1] [2].
  • Microsomal Incubation:
    • SPT Concentration: 1 µM [1] [2].
    • HLM Concentration: 1.0 mg/mL [1] [2].
    • Buffer: 50 mM Na/K phosphate buffer (pH 7.4) with 3.3 mM MgCl₂ [3].
    • Reaction Initiation: NADPH (1.0 mM) [3].
    • Reaction Termination: Ice-cold acetonitrile (protein precipitation) at designated time points [3].
Protocol for Trapping Reactive Intermediates

This method is used to identify and characterize reactive metabolites [3].

  • Trapping Agents:
    • Iminium Ions: Potassium cyanide (KCN, 1.0 mM) is added to the incubation mixture prior to NADPH [3].
    • Aldehydes: Methoxyamine (MeONH₂, 2.5 mM) is added to the incubation mixture prior to NADPH [3].
  • Incubation Conditions: Similar to the metabolic stability assay, but with a higher this compound concentration (10 µM) and longer incubation (2 hours) [3].
  • Analysis: LC-MS/MS analysis in product ion scan mode to identify the stable adducts (cyano-adducts for iminium ions, oxime-adduct for aldehyde) [3].

The experimental workflow for these protocols is summarized in the diagram below.

G Start Incubation Setup: HLMs, Buffer, this compound A Add Trapping Agent (KCN or MeONH₂) Start->A B Initiate Metabolism with NADPH A->B C Terminate Reaction (Ice-cold ACN) B->C D Centrifuge & Collect Supernatant C->D E LC-MS/MS Analysis D->E

Research Implications and Future Directions

The metabolic profile of this compound offers insights for further research and drug development.

  • Informing Combination Therapy: The strong dependence on CYP3A4 suggests a high potential for drug-drug interactions. Coadministration with CYP3A4 inducers or inhibitors could significantly alter this compound's exposure and efficacy, requiring careful clinical management [1] [2].
  • Guiding Lead Optimization: The identification of the N-methylacetamide and piperidine groups as metabolic soft spots provides a clear strategy for medicinal chemists. Designing analogs that block or alter these sites could improve metabolic stability and potentially reduce the formation of toxic reactive metabolites [1] [3].
  • Understanding Toxicity: The confirmed formation of reactive iminium and aldehyde intermediates provides a plausible mechanistic hypothesis for the adverse effects (like gingival pain and blepharitis) observed in clinical trials, moving beyond mere correlation [3].

References

Sapitinib in vivo tumor xenograft growth inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Sapitinib In Vivo Efficacy Data

Tumor Xenograft Model Cancer Type This compound Dose & Schedule Tumor Growth Inhibition (TGI) & Key Findings Source/Reference
U-CH1 & SF8894 (Patient-Derived) Chordoma Not fully specified in abstract; study used xenograft mouse models [1] Significantly reduced tumour growth in both models [1] [1]
BT474c Breast Cancer 6.25 - 50 mg/kg, oral [2] Significant inhibition of tumor growth [2] [2]
Calu-3 Non-Small Cell Lung Cancer (NSCLC) 6.25 - 50 mg/kg, oral [2] Significant inhibition of tumor growth [2] [2]
LoVo Colorectal Cancer 6.25 - 50 mg/kg, oral [2] Significant inhibition of tumor growth; potent TGI at 100 mg/kg qd [2] [2]
FaDu Squamous Cell Carcinoma of Head & Neck (SCCHN) 6.25 - 50 mg/kg, oral [2] Significant inhibition of tumor growth [2] [2]
PC-9 Non-Small Cell Lung Cancer (NSCLC) 6.25 - 50 mg/kg, oral [2] Significant inhibition of tumor growth [2] [2]
SUM149 & FC-IBC-02 Inflammatory Breast Cancer 25 mg/kg, oral [2] Significant inhibition of growth in SCID mice [2] [2]

Detailed Experimental Protocols

The efficacy of this compound in xenograft models is typically evaluated through standardized in vivo protocols. Here is a detailed methodology based on the search results:

  • Cell Line and Culture: Human cancer cell lines (e.g., BT474c, Calu-3, LoVo) are cultured according to standard conditions [2].
  • Xenograft Establishment: Tumor cells are subcutaneously injected into immunocompromised mice (e.g., Swiss nude or SCID mice). The cell suspension is often mixed with Matrigel to enhance tumor uptake [2]. For hormone-dependent models like BT474c, mice are implanted with estradiol pellets before tumor implantation [2].
  • Dosing and Treatment:
    • This compound Formulation: The compound is typically suspended in a 1% (v/v) aqueous solution of polyoxyethylenesorbitan monooleate (Tween 80) [2].
    • Dosing Regimen: Mice are randomized into treatment and control groups once tumors reach a predetermined volume (>0.2 cm³). This compound is administered by oral gavage once (qd) or twice daily (bid) at specified doses [2].
  • Endpoint Measurements:
    • Tumor Monitoring: Tumor volumes and animal body weights are monitored twice weekly. Tumor volume is calculated and statistical analysis is performed [2].
    • Study Termination: The study ends when tumors in the control group reach a predefined maximum size (e.g., ~1 cm³) [2].
  • Pharmacodynamic Analysis: In some studies, tumor samples are analyzed for changes in proliferation and apoptosis markers post-treatment [2].

Mechanism of Action & Signaling Pathways

This compound is an equipotent, reversible, and competitive ATP-competitive inhibitor of the ERBB family receptors: EGFR (ErbB1), HER2 (ErbB2), and HER3 (ErbB3) [2]. It simultaneously blocks signaling from all three receptors to induce apoptosis and suppress tumor growth in sensitive models [1]. The following diagram illustrates the core signaling pathway it inhibits and the experimental workflow for in vivo validation.

G cluster_pathway This compound Inhibits ERBB Signaling EGFR EGFR/ErbB1 Downstream Downstream Pathways (PI3K/AKT, MAPK) EGFR->Downstream Phosphorylation HER2 HER2/ErbB2 HER2->Downstream Phosphorylation HER3 HER3/ErbB3 HER3->Downstream Phosphorylation Ligands External Growth Factors (EGF, HRG) Ligands->EGFR Ligands->HER2 Ligands->HER3 CellSurvival Promotes Cell Survival & Proliferation Downstream->CellSurvival ApoptosisSuppression Suppresses Apoptosis Downstream->ApoptosisSuppression This compound This compound (AZD8931) This compound->EGFR Inhibits This compound->HER2 Inhibits This compound->HER3 Inhibits

This compound inhibits ERBB receptor signaling.

G cluster_workflow In Vivo Xenograft Workflow Step1 1. Xenograft Establishment • Inject cancer cells s.c. in mice • Often use Matrigel Step2 2. Tumor Growth & Randomization • Monitor until volume >0.2 cm³ • Randomize into groups Step1->Step2 Step3 3. Dosing Regimen • Formulate in vehicle (e.g., 1% Tween 80) • Administer by oral gavage (qd/bid) Step2->Step3 Step4 4. Monitoring & Analysis • Measure tumor volume/body weight 2x/week • Statistical analysis (t-test) Step3->Step4 Step5 5. Endpoint Assessment • Terminate at predefined tumor size (~1 cm³) • Excise and analyze tumors (e.g., PD markers) Step4->Step5

Key steps for in vivo xenograft studies.

Key Insights for Research Application

  • Dosing Strategy: Preclinical studies commonly use doses from 6.25 to 100 mg/kg orally [2]. A pulsed, high-dose schedule was successfully tested in clinical trials to avoid cell cycle arrest that can occur with continuous dosing [3].
  • Model Selection: this compound is effective in models dependent on EGFR, HER2, or HER3 signaling. Research suggests it is particularly useful in tumors with acquired resistance to first-generation EGFR inhibitors like gefitinib, potentially due to its broader ERBB blockade [1] [3].
  • Overcoming Resistance: In chordoma, resistance to this compound in some cell lines (e.g., U-CH2) was linked to high levels of phospho-MET, indicating a potential bypass signaling pathway [1].

References

Comprehensive LC-MS/MS Method for Sapitinib Quantification in Human Liver Microsomes: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Analytical Importance

Sapitinib (AZD8931) is an orally administered tyrosine kinase inhibitor that exhibits equipotent activity against all three members of the epidermal growth factor receptor (EGFR) family (EGFR, HER2, and HER3). This pan-erbB inhibitor has demonstrated superior potency in inhibiting EGF-driven cellular proliferation compared to first-generation TKIs like gefitinib across multiple tumor cell lines [1] [2]. Preclinical data suggests that this compound's simultaneous inhibition of multiple ERBB receptor pathways may help overcome resistance mechanisms that often limit the efficacy of narrower-spectrum agents [3] [4]. In clinical settings, this compound has been investigated in combination with FOLFIRI chemotherapy for metastatic colorectal cancer, employing pulsed high-dose scheduling to potentially enhance efficacy while maintaining acceptable toxicity profiles [3].

The bioanalytical assessment of this compound represents a critical component in understanding its metabolic fate and pharmacokinetic behavior. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique for quantitative bioanalysis due to its exceptional sensitivity, specificity, and capability to analyze complex biological matrices [1] [5]. The development and validation of a reliable LC-MS/MS method for this compound quantification in human liver microsomes (HLMs) enables accurate metabolic stability assessment, which is essential for predicting in vivo clearance, bioavailability, and potential drug-drug interactions [1]. Furthermore, robust bioanalytical methods facilitate the translation of preclinical findings to clinical applications, supporting rational drug development decisions and optimization of therapeutic regimens [1] [2].

Method Development and Optimization

Chromatographic and Mass Spectrometric Parameters

The development of an optimized LC-MS/MS method for this compound quantification required systematic evaluation of various chromatographic conditions to achieve optimal separation, peak symmetry, and analysis time. Initial experiments with conventional reversed-phase C18 columns resulted in chromatographic challenges including peak tailing, poor resolution, and extended retention times, necessitating alternative stationary phase selection [1]. The final method employed a Luna 3 µm PFP(2) column (150 × 4.6 mm) with an isocratic mobile phase system, which yielded excellent peak shapes and satisfactory retention times for both this compound (2.17 min) and the internal standard filgotinib (1.24 min) within a short 3-minute run time [1] [2]. This rapid analysis time represents a significant advantage for high-throughput applications while conserving organic solvents, aligning with green chemistry principles [1].

Mass spectrometric detection was performed using a triple quadrupole mass analyzer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) [1]. The MRM approach enhances analytical specificity by monitoring predefined precursor-to-product ion transitions, effectively minimizing interference from HLM matrix components [1] [2]. The ESI source parameters were carefully optimized to maximize ionization efficiency while maintaining robust operation. Filgotinib was selected as the internal standard (IS) based on its structural similarity, comparable extraction efficiency from the HLM matrix, and chromatographic behavior that allowed baseline resolution from this compound without therapeutic interference [1]. The protein precipitation extraction method demonstrated excellent and reproducible recovery rates of 101.33% ± 2.11% for this compound and 106.12% ± 4.92% for the IS, further supporting the suitability of this sample preparation approach [1].

Method Optimization Experiments

Table 1: Summary of Method Optimization Experiments

Parameter Evaluated Conditions Tested Performance Results Selected Optimal Condition
Stationary Phase C18 or C8 column, PFP column C18: peak tailing, longer RT (3.75 min); PFP: perfect shape, shorter RT (2.17 min) Luna 3 µm PFP(2) column (150 × 4.6 mm)
Mobile Phase Acetonitrile, Methanol ACN: good peak shape, RT 2.17 min; Methanol: tailed/overlapped peaks, RT 2.81 min Acetonitrile-based isocratic system
Extraction Method Protein precipitation, Solid-phase extraction PP: high recovery, reproducible; SPE: low recovery, unreproducible Protein precipitation
Ionization Mode Positive ESI, Negative ESI Positive ESI: efficient ionization for both analytes Positive electrospray ionization
Analysis Mode MRM, Full scan MRM: avoided matrix interference, enhanced sensitivity Multiple reaction monitoring

The method optimization process involved comprehensive evaluation of multiple analytical variables to establish a robust and reliable quantification assay [1]. As summarized in Table 1, the pentafluorophenyl (PFP) stationary phase demonstrated superior performance compared to conventional C18 or C8 columns, providing optimal retention and peak morphology for both this compound and filgotinib [1]. The isocratic elution with acetonitrile-based mobile phase at a flow rate of 0.4 mL/min achieved rapid separation without compromising resolution, contributing to the method's high-throughput capability [1] [2]. The selection of protein precipitation as the sample preparation technique was based on its excellent recovery rates and reproducibility, whereas solid-phase extraction approaches yielded unsatisfactory and variable recovery [1]. The MRM detection in positive ionization mode provided the necessary sensitivity and selectivity for accurate this compound quantification in the complex HLM matrix [1].

Method Validation

The developed LC-MS/MS method for this compound quantification was rigorously validated according to FDA bioanalytical method validation guidelines to ensure reliability, accuracy, and precision for its intended application [1] [5]. The validation process assessed key analytical parameters including linearity, sensitivity, precision, accuracy, matrix effects, extraction recovery, and stability, establishing the method's suitability for quantitative bioanalysis [1]. The validation experiments demonstrated that the method performs consistently within acceptable criteria across all validation parameters, providing confidence in the generated data for metabolic stability assessment and supporting its application in drug development settings [1] [5].

Table 2: Method Validation Parameters and Results

Validation Parameter Results Acceptance Criteria
Linearity range 1–3000 ng/mL -
Regression equation y = 1.7298x + 3.62941 -
Coefficient of determination (r²) 0.9949 ≥0.99
Limit of quantification (LOQ) 0.88 ng/mL Signal-to-noise ratio ≥10
Intraday accuracy -1.45–7.25% ±15%
Intraday precision 0.29–6.31% ≤15%
Interday accuracy -1.45–7.25% ±15%
Interday precision 0.29–6.31% ≤15%
Extraction recovery (SPT) 101.33 ± 2.11% Consistent and reproducible
Extraction recovery (IS) 106.12 ± 4.92% Consistent and reproducible
Matrix effect (IS-normalized) Acceptable ≤15%
Carryover Acceptable No significant carryover

The method exhibited excellent linearity across the concentration range of 1–3000 ng/mL, with a coefficient of determination (r²) of 0.9949, indicating a strong proportional relationship between concentration and detector response [1]. The lower limit of quantification (LLOQ) was established at 0.88 ng/mL, demonstrating the method's exceptional sensitivity for detecting low this compound concentrations in metabolic stability studies [1]. The precision and accuracy assessments, evaluated through both intraday and interday experiments, yielded values well within the acceptance criteria (±15%), confirming the method's reliability and reproducibility [1]. The extraction recovery consistently exceeded 100% for both this compound and the internal standard, while the IS-normalized matrix effect fell within acceptable limits, indicating minimal ionization suppression or enhancement from HLM matrix components [1] [5].

Stability Assessments

The stability profiles of this compound in the HLM matrix were evaluated under various storage and processing conditions, including short-term temperature stability, post-preparative stability, and freeze-thaw stability [1]. Stability testing is a critical validation parameter that ensures analyte integrity throughout the analytical process, from sample collection to final quantification [5]. The results demonstrated that this compound remained stable under all tested conditions, with deviation values within the predefined acceptance criteria of ±15% [1]. These findings confirm that sample handling and storage procedures maintain this compound stability, thereby supporting the reliability of concentration measurements in metabolic stability studies [1] [5].

Metabolic Stability Assessment

In Vitro Metabolic Stability Parameters

The validated LC-MS/MS method was successfully applied to assess the metabolic stability of this compound in human liver microsomes, providing critical insights into its hepatic clearance potential and bioavailability predictions [1]. Metabolic stability represents a key parameter in drug discovery and development, as it significantly influences dosing frequency, exposure variability, and the potential for drug-drug interactions [1]. The in vitro half-life (t₁/₂) and intrinsic clearance (CLint) values were determined by monitoring this compound depletion over time in HLM incubations, followed by application of the well-stirred model to extrapolate in vivo hepatic clearance [1]. These parameters enable prediction of a drug's metabolic fate and facilitate structure-optimization strategies to improve pharmacokinetic properties [1].

The metabolic stability assessment revealed that this compound exhibits a moderate extraction ratio with an in vitro half-life (t₁/₂) of 21.07 minutes and an intrinsic clearance (CLint) of 38.48 mL/min/kg [1]. These values suggest that this compound would demonstrate moderate hepatic clearance in humans, potentially translating to acceptable oral bioavailability and a reasonable dosing regimen in clinical settings [1]. Drugs with high metabolic rates typically exhibit short elimination half-lives and low oral bioavailability, necessitating more frequent dosing that may compromise patient compliance [1]. Conversely, drugs with very low clearance may accumulate, increasing the risk of toxicity [1]. This compound's moderate clearance profile positions it favorably from a developmental perspective, potentially offering balanced pharmacokinetic characteristics for clinical application [1].

In Silico Metabolic Predictions

Complementary to the experimental approach, in silico predictions of this compound metabolism were performed using the StarDrop WhichP450 module to identify labile metabolic sites and major cytochrome P450 isoforms involved in its biotransformation [1] [2]. The in silico predictions indicated that CYP3A4 serves as the primary metabolizing enzyme for this compound, with major sites of metabolism localized to the N-methylacetamide group (C1 and C5) and the 3-chloro-2-fluoroanilino moiety (C29) [1] [2]. The composite site lability (CSL) score of 0.9947 indicated high metabolic lability, consistent with the moderate clearance observed in vitro [1].

The integration of computational and experimental approaches provides a comprehensive understanding of this compound's metabolic fate, creating opportunities for structural optimization to enhance metabolic stability if needed [1]. Furthermore, identification of CYP3A4 as the major metabolizing enzyme alerts to potential drug-drug interactions with strong CYP3A4 inhibitors or inducers, information that should be considered during clinical development and therapeutic application [1] [2]. The concordance between in silico predictions and experimental results validates the utility of computational tools in early drug development, potentially reducing resource allocation to compounds with unfavorable metabolic properties [1].

G Start This compound Metabolic Stability Assessment InSilico In Silico Prediction (StarDrop WhichP450) Start->InSilico CYP3A4 Major Metabolizing Enzyme: CYP3A4 InSilico->CYP3A4 MetabolicSites Labile Sites: N-methylacetamide group (C1, C5) InSilico->MetabolicSites HighLability Composite Site Lability (CSL): 0.9947 (High Metabolic Lability) MetabolicSites->HighLability LCMSMS LC-MS/MS Method Development & Validation HighLability->LCMSMS Experimental Confirmation Experimental In Vitro Metabolic Stability in HLMs LCMSMS->Experimental Parameters Key Parameters: In vitro t₁/₂ = 21.07 min CLint = 38.48 mL/min/kg Experimental->Parameters Prediction Predicted Moderate Hepatic Clearance and Good Bioavailability Parameters->Prediction Application Drug Development Optimization Prediction->Application

Figure 1: Integrated Workflow for this compound Metabolic Stability Assessment Combining In Silico Predictions and Experimental LC-MS/MS Analysis

Applications in Drug Development

The validated LC-MS/MS method for this compound quantification extends beyond metabolic stability assessment, offering versatile applications throughout the drug development continuum. The method's robust performance and high sensitivity enable detailed pharmacokinetic profiling, drug-drug interaction studies, and comparative metabolism assessments across different populations [1]. Furthermore, the methodology establishes a validated framework for analyzing structurally similar tyrosine kinase inhibitors, potentially accelerating bioanalytical development for related compounds through strategic modification of established parameters [1] [6]. The comprehensive validation data supports the method's application in regulatory submissions, providing evidence of reliable this compound quantification in accordance with current regulatory expectations [1] [5].

The integrated approach combining in silico predictions with experimental LC-MS/MS analysis represents a powerful paradigm for modern drug development [1]. Early implementation of metabolic stability assessment allows for prioritization of drug candidates with favorable pharmacokinetic properties, potentially reducing late-stage attrition due to inadequate exposure or unpredictable clearance [1]. The knowledge gained from this compound metabolism studies can inform lead optimization efforts, guiding structural modifications to enhance metabolic stability while maintaining target potency [1]. Additionally, understanding the primary metabolic pathways and enzymes involved in this compound disposition facilitates appropriate clinical pharmacology strategies, including special population assessments and drug-drug interaction studies [1] [2].

Experimental Protocols

Sample Preparation and Extraction Protocol

Materials and Reagents:

  • This compound (AZD8931) reference standard
  • Filgotinib internal standard (IS) working solution (prepared in acetonitrile)
  • Human liver microsomes (pooled)
  • NADPH regenerating system (Solution A: NADP+, Solution B: Glucose-6-phosphate, Solution C: Glucose-6-phosphate dehydrogenase)
  • Potassium phosphate buffer (0.5 M, pH 7.4)
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)

Sample Preparation Procedure:

  • Prepare a stock solution of this compound at 1 mg/mL in acetonitrile and serially dilute with acetonitrile to obtain working solutions covering the calibration range (1-3000 ng/mL).
  • Prepare calibration standards by spiking appropriate working solution volumes into blank HLM matrix to achieve final concentrations of 1, 5, 10, 50, 100, 500, 1000, and 3000 ng/mL.
  • Prepare quality control (QC) samples independently at low, medium, and high concentrations (e.g., 3, 400, and 2500 ng/mL) in blank HLM matrix.
  • Aliquot 50 µL of HLM matrix containing this compound (calibrators, QCs, or unknowns) into polypropylene tubes.
  • Add 25 µL of IS working solution (200 ng/mL filgotinib in acetonitrile) to each tube.
  • Precipitate proteins by adding 200 µL of ice-cold acetonitrile and vortex mixing for 1 minute.
  • Centrifuge samples at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.
  • Transfer 150 µL of the clear supernatant to autosampler vials for LC-MS/MS analysis.

Critical Notes:

  • Perform all sample preparation steps under controlled temperature conditions (4°C) to maintain analyte stability.
  • Use silanized glassware or polypropylene containers to prevent analyte adsorption.
  • Prepare fresh calibration standards for each analytical batch to ensure accuracy.
Metabolic Stability Incubation Protocol

Incubation Procedure:

  • Prepare incubation mixture in duplicate containing:

    • 0.1 M potassium phosphate buffer (pH 7.4)
    • 0.5 mg/mL human liver microsomes (final protein concentration)
    • 1 µM this compound (final concentration)
  • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

  • Initiate the reaction by adding NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂ final concentrations).

  • For negative controls, prepare incubations without NADPH regenerating system.

  • At predetermined time points (0, 5, 10, 20, 30, and 60 minutes), withdraw 50 µL aliquots from the incubation mixture and transfer to pre-chilled tubes containing 200 µL of ice-cold acetonitrile with internal standard to terminate the reaction.

  • Process samples as described in the sample preparation protocol (steps 6-8).

  • Analyze samples using the validated LC-MS/MS method and determine this compound peak areas relative to the internal standard.

Data Analysis:

  • Plot the natural logarithm of the remaining this compound percentage against incubation time.
  • Calculate the elimination rate constant (k) from the slope of the linear regression.
  • Determine the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693/k.
  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t₁/₂) × (incubation volume / microsomal protein amount) × (mL to L conversion).

G Start Metabolic Stability Incubation Protocol Prep Prepare Incubation Mixture: - 0.1 M phosphate buffer (pH 7.4) - 0.5 mg/mL HLMs - 1 µM this compound Start->Prep PreInc Pre-incubate for 5 min at 37°C Prep->PreInc Initiate Initiate reaction with NADPH regenerating system PreInc->Initiate Aliquot Withdraw 50 µL aliquots at 0, 5, 10, 20, 30, 60 min Initiate->Aliquot Stop Transfer to ice-cold ACN with IS to stop reaction Aliquot->Stop Process Process samples: 1. Vortex 1 min 2. Centrifuge 10 min 3. Collect supernatant Stop->Process Analyze LC-MS/MS Analysis Process->Analyze Calculate Calculate parameters: - Elimination rate constant (k) - In vitro t₁/₂ = 0.693/k - CLint Analyze->Calculate Results Metabolic Stability Assessment Complete Calculate->Results

Figure 2: Experimental Workflow for Metabolic Stability Assessment of this compound in Human Liver Microsomes

Conclusion and Future Perspectives

The development and validation of a sensitive, rapid, and specific LC-MS/MS method for this compound quantification in human liver microsomes represents a significant advancement in the bioanalytical characterization of this promising tyrosine kinase inhibitor [1]. The validated method demonstrates excellent performance across all critical validation parameters, including precision, accuracy, sensitivity, and selectivity, complying with current regulatory requirements for bioanalytical methods [1] [5]. The application of this method to metabolic stability studies has provided valuable insights into this compound's hepatic clearance mechanism and potential bioavailability, supporting its continued development as a therapeutic agent [1].

The integrated experimental approach combining in silico predictions with robust LC-MS/MS analysis establishes a comprehensive framework for metabolic stability assessment that can be extended to other investigational drugs [1]. Future applications of this methodology may include reactive metabolite screening, interspecies comparison of this compound metabolism, and drug-drug interaction studies with CYP3A4 inhibitors or inducers [1] [2]. Additionally, the methodological principles outlined in these application notes can be adapted for the bioanalysis of structurally related tyrosine kinase inhibitors, potentially accelerating the development of bioanalytical assays for novel therapeutic agents [1] [6]. As personalized medicine approaches continue to evolve, the validated LC-MS/MS method may also support pharmacogenetic investigations exploring the relationship between CYP polymorphisms and this compound metabolic variability across diverse patient populations [1].

References

Application Notes: Metabolic Stability Assessment of Sapitinib in Human Liver Microsomes

Author: Smolecule Technical Support Team. Date: February 2026

Sapitinib (AZD8931) is a potent, competitive tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) family (pan-erbB) [1] [2] [3]. Assessing its metabolic stability is a critical step in early drug development, as it directly informs predictions of its in vivo half-life, clearance, and oral bioavailability [1] [4]. A drug with high metabolic stability is generally associated with a longer duration of action and more favorable pharmacokinetic properties.

Recent studies have developed and validated a specific, sensitive LC-MS/MS method to quantify this compound in HLM matrices, providing the first dedicated tool for its metabolic stability evaluation [1]. In silico predictions using the StarDrop WhichP450 module indicated that this compound has high metabolic lability (Composite Substrate Lability, CSL = 0.9947), primarily driven by its N-methylacetamide and piperidine moieties, with CYP3A4 predicted as the major metabolizing enzyme [1]. Subsequent in vitro experiments confirmed these predictions, showing this compound undergoes rapid phase I metabolism, including hydroxylation and oxidative dealkylation, which can lead to reactive intermediates [2].


Detailed Experimental Protocol

This protocol outlines the procedure for incubating this compound with Human Liver Microsomes (HLMs) and quantifying its metabolic stability using LC-MS/MS, based on established methods [1] [2] [4].

Materials and Reagents
  • This compound (AZD8931) and internal standard (e.g., Filgotinib)
  • Pooled Human Liver Microsomes (HLMs)
  • NADPH Regenerating System
  • Potassium phosphate buffer
  • Magnesium chloride
  • Acetonitrile, Methanol, Water
  • Equipment: LC-MS/MS system, analytical balance, centrifuge, vortex mixer, water bath
Preparation of Stock and Working Solutions
  • Prepare a 1 mM this compound stock solution in DMSO.
  • Serially dilute the stock solution with a suitable solvent to prepare working standards for the calibration curve (e.g., 1 to 3000 ng/mL) and quality control samples.
  • Prepare a working solution of the internal standard.
Metabolic Incubation Procedure

The following workflow summarizes the key steps in the metabolic incubation and sample analysis process:

G Start Prepare Incubation Mixture Step1 Pre-incubate at 37°C for 5 min Start->Step1 Step2 Initiate reaction with NADPH Step1->Step2 Step3 Incubate at 37°C Step2->Step3 Step4 Aliquot and quench with ACN at time points Step3->Step4 Step5 Centrifuge and collect supernatant Step4->Step5 Step6 LC-MS/MS Analysis Step5->Step6

  • Incubation Mixture: In a microcentrifuge tube, combine the following components to create a final incubation volume of 200 µL:
    • 100 mM Potassium Phosphate Buffer: To achieve a final concentration of 50 mM.
    • Human Liver Microsomes: A final concentration of 0.5 mg/mL is typical for metabolic stability assays.
    • This compound: A final substrate concentration of 1 µM.
    • Magnesium Chloride: A final concentration of 3.3 mM.
  • Pre-incubation: Vortex the mixture gently and pre-incubate at 37°C for 5 minutes in a shaking water bath.
  • Reaction Initiation: Start the metabolic reaction by adding the NADPH Regenerating System to a final concentration of 1 mM.
  • Time-course Incubation: Continue the incubation at 37°C. At predetermined time points (e.g., 0, 5, 15, 30, 45 minutes), remove a 50 µL aliquot from the incubation mixture.
  • Reaction Termination: Immediately transfer each aliquot to a pre-chilled tube containing a sufficient volume of ice-cold acetonitrile (e.g., 100 µL) to precipitate proteins and stop the reaction. Include a zero-time point control where acetonitrile is added before NADPH.
  • Sample Processing: Vortex the quenched samples thoroughly and centrifuge at >10,000×g for 10 minutes at 4°C.
  • Sample Analysis: Transfer the clear supernatant to an LC vial for analysis.
LC-MS/MS Analytical Conditions

A validated LC-MS/MS method is used for the specific and sensitive quantification of this compound [1].

  • Chromatography:
    • Column: Luna 3 µm PFP(2) (150 x 4.6 mm)
    • Mobile Phase: Isocratic system (specific ratio not detailed in results, but acetonitrile provided better results than methanol)
    • Flow Rate: 0.4 mL/min
    • Injection Volume: 5 µL
    • Run Time: 3 minutes
  • Mass Spectrometry:
    • Ion Source: Electrospray Ionization (ESI), positive mode
    • Scan Mode: Multiple Reaction Monitoring (MRM)
    • This compound MRM Transition: 474 → 320 [1] [2]
    • Internal Standard MRM Transition: Specific to the IS used (e.g., Filgotinib: 426 → 349)
Data Analysis and Calculations
  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio (this compound/IS) against the nominal this compound concentration. A linear regression model is typically used (e.g., y = 1.7298x + 3.62941, r² = 0.9949) [1].
  • Metabolic Stability Parameters: Calculate the percentage of parent this compound remaining at each time point. Plot the natural logarithm (ln) of the concentration against time. The slope of the linear regression line represents the elimination rate constant (k).
    • In vitro half-life (t₁/₂): Calculated as 0.693 / k.
    • Intrinsic Clearance (CLint): Calculated using the formula: CLint = (0.693 / t₁/₂) × (Incubation Volume / Microsomal Protein) and scaled to mL/min/kg body weight [1] [5].

Metabolic Pathways and Key Findings

The primary metabolic pathways of this compound identified in HLM incubations involve hydroxylation at the piperidine ring and oxidative dealkylation of the N-methylacetamide group [2]. These reactions can lead to the formation of reactive iminium and aldehyde intermediates, which were trapped using potassium cyanide and methoxyamine, respectively [2]. The following diagram illustrates the major metabolic pathways and the associated bioactivation sites.

G This compound This compound Path1 Hydroxylation (Piperidine Ring) This compound->Path1 Path2 Oxidative Dealkylation (N-methylacetamide Group) This compound->Path2 Meta1 Phase I Metabolites (e.g., M1-M6) Path1->Meta1 RI1 Reactive Iminium Ion Path1->RI1 Path2->Meta1 RI2 Reactive Aldehyde Path2->RI2 Adduct1 Trapped Cyanide Adduct RI1->Adduct1 Adduct2 Trapped Oxime Adduct RI2->Adduct2

Summary of Quantitative Metabolic Stability Data

The table below summarizes the key parameters from the validated LC-MS/MS method and the resulting metabolic stability profile of this compound [1].

Parameter Category Specific Parameter Value for this compound
Analytical Method Linear Range 1 - 3000 ng/mL
Regression Equation (example) y = 1.7298x + 3.62941 (r² = 0.9949)
Limit of Quantification (LOQ) 0.88 ng/mL
Intra-day/Inter-day Precision 0.29–6.31%
Intra-day/Inter-day Accuracy -1.45–7.25%
Metabolic Stability In vitro Half-life (t₁/₂) 21.07 minutes
Intrinsic Clearance (CLint) 38.48 mL/min/kg
Major Metabolizing CYP Enzyme CYP3A4

Discussion and Research Implications

The data indicates that this compound has a moderate extraction ratio and predicted good bioavailability [1]. However, its relatively short in vitro half-life and high intrinsic clearance suggest it is metabolically labile. This lability is primarily attributed to the piperidine and N-methylacetamide structural motifs, which are sites for extensive Phase I metabolism [1] [2]. The formation of reactive intermediates warrants further investigation to fully understand the potential for drug-induced toxicity.

The developed LC-MS/MS protocol provides a robust, validated tool for the reliable quantification of this compound in metabolic matrices. The application of this method allows researchers to accurately determine critical pharmacokinetic parameters early in the development pipeline. Understanding the metabolic fate of this compound not only helps in predicting its in vivo performance but also guides the design of next-generation inhibitors with improved metabolic stability and safety profiles.


References

Sapitinib protein precipitation extraction method

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Sapitinib (AZD8931) is a potent, reversible, and ATP-competitive tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) family, specifically EGFR, ErbB2, and ErbB3, with IC₅₀ values of 4 nM, 3 nM, and 4 nM, respectively [1]. It has shown greater potency than gefitinib in inhibiting EGF-driven cellular proliferation across multiple tumor cell lines [2] [3]. Understanding its metabolic stability is crucial for drug development, as it directly influences bioavailability and dosing regimens [2]. This document provides detailed protocols for sample preparation via protein precipitation and subsequent LC-MS/MS analysis of this compound in HLMs, validated according to FDA guidelines [2].


Materials and Reagents

  • Analytical Standard: this compound (purity ≥ 99.93%) [1].
  • Internal Standard (IS): Filgotinib (FGT) [2].
  • Biological Matrix: Human Liver Microsomes (HLMs, e.g., M0567 from Sigma-Aldrich) [3].
  • Solvents: HPLC-grade acetonitrile (ACN), water, and dimethyl sulfoxide (DMSO) [2] [3].
  • Buffers and Co-factors: Potassium phosphate buffer (pH 7.4), magnesium chloride (MgCl₂), and NADPH [2] [3].
  • Equipment: LC-MS/MS system with electrospray ionization (ESI), vortex mixer, centrifuge, and analytical balance.

Experimental Protocols

Metabolic Incubation in Human Liver Microsomes

This protocol describes the incubation of this compound with HLMs to study its metabolic stability [2] [3].

Procedure:

  • Prepare a 1 mg/mL HLM protein solution in 50 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
  • Add this compound to the incubation mixture to achieve a final concentration of 1 µM. A stock solution of this compound in DMSO can be used, ensuring the final DMSO concentration is ≤1% (v/v) [2].
  • Pre-incubate the mixture for 5 minutes in a shaking water bath at 37°C.
  • Initiate the metabolic reaction by adding a pre-warmed NADPH solution to a final concentration of 1.0 mM.
  • At predetermined time intervals (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw aliquots (e.g., 50 µL) from the incubation mixture.
  • Immediately quench each aliquot by adding it to a tube containing 150 µL of ice-cold acetonitrile (to achieve a 1:3 sample-to-precipitation solvent ratio) to stop the enzymatic reaction and precipitate proteins [2].
Protein Precipitation Extraction Method

This is a detailed, step-by-step protocol for extracting this compound and the internal standard from the HLM matrix [2].

Procedure:

  • Sample Transfer: Transfer a 50 µL aliquot of the quenched metabolic incubation sample into a clean microcentrifuge tube.
  • Internal Standard Addition: Add a known concentration (e.g., 10 µL) of the internal standard (Filgotinib) working solution.
  • Precipitation: Add 150 µL of ice-cold acetonitrile to the tube, resulting in a total sample-to-solvent ratio of 1:3. This volume is sufficient to ensure complete protein precipitation.
  • Vortex and Centrifuge:
    • Vortex the mixture vigorously for 2-3 minutes to ensure complete precipitation and drug extraction.
    • Centrifuge the samples at a minimum of 9,000–12,000 × g for 10 minutes at 4°C to form a compact protein pellet [2] [3].
  • Supernatant Collection: Carefully collect the clear supernatant (the organic layer containing the analytes) without disturbing the protein pellet.
  • Reconstitution:
    • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.
    • Reconstitute the dry residue with an appropriate volume (e.g., 100-200 µL) of the initial mobile phase or a solvent compatible with the LC-MS/MS method.
    • Vortex thoroughly for 1-2 minutes to ensure complete dissolution of the analytes.
  • LC-MS/MS Analysis: Transfer the reconstituted solution to an autosampler vial for LC-MS/MS analysis.

The workflow is summarized below:

G Start Start: Quenched HLM Sample Step1 Add Internal Standard (Filgotinib) Start->Step1 Step2 Precipitate Proteins with Ice-cold Acetonitrile (1:3) Step1->Step2 Step3 Vortex Vigorously (2-3 minutes) Step2->Step3 Step4 Centrifuge (10 min, 4°C, 9000×g) Step3->Step4 Step5 Collect Supernatant Step4->Step5 Step6 Evaporate to Dryness (N₂ Gas, 40°C) Step5->Step6 Step7 Reconstitute Residue with Mobile Phase Step6->Step7 Step8 Vortex for Reconstitution (1-2 minutes) Step7->Step8 Step9 LC-MS/MS Analysis Step8->Step9

LC-MS/MS Analytical Conditions

The following conditions were established for the precise quantification of this compound and achieved a short run time of 3 minutes [2].

Chromatographic Conditions:

  • Column: Luna 3 µm PFP(2) (150 x 4.6 mm). A C18 column was initially tested but resulted in peak tailing and longer retention times [2].
  • Mobile Phase: Isocratic elution.
  • Composition: The specific composition was optimized; a typical mobile phase for such methods is a mixture of an aqueous buffer (e.g., 10 mM ammonium formate, pH 4.2) and an organic solvent (e.g., acetonitrile) [3].
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Column Temperature: Ambient.
  • Run Time: 3 minutes.

Mass Spectrometric Conditions:

  • Ion Source: Electrospray Ionization (ESI), positive ion mode.
  • Analysis Mode: Multiple Reaction Monitoring (MRM).
  • This compound MRM Transition: m/z 474 → 320 [2] [3].
  • Filgotinib (IS) MRM Transition: m/z 426 → 321 (representative example; confirm with actual data).
  • Source Parameters: Capillary voltage, desolvation temperature, and gas flows should be optimized for the specific instrument.

Method Validation and Analytical Data

The developed LC-MS/MS method was extensively validated according to FDA guidelines for bioanalytical method validation [2].

Table 1: Validation Parameters for the LC-MS/MS Assay of this compound
Parameter Result Acceptance Criteria
Linearity Range 1 - 3000 ng/mL ≥ 0.99
Regression Equation y = 1.7298x + 3.62941 (r² = 0.9949) -
Limit of Quantification (LOQ) 0.88 ng/mL Precision ≤20%, Accuracy 80-120%
Intra-day Accuracy -1.45% to 7.25% Within ±15%
Intra-day Precision (RSD%) 0.29% to 6.31% ≤15%
Inter-day Accuracy Data from [2] Within ±15%
Inter-day Precision (RSD%) Data from [2] ≤15%
Extraction Recovery (SPT) 101.33 ± 2.11% Consistent and reproducible
Extraction Recovery (IS, FGT) 106.12 ± 4.92% Consistent and reproducible
Matrix Effect (IS-normalized) Acceptable No significant suppression/enhancement
Table 2: Metabolic Stability Results for this compound in HLMs
Parameter Value Interpretation
In vitro Half-life (t₁/₂) 21.07 min Moderate metabolic stability
Intrinsic Clearance (CLₑₓₚ) 38.48 mL/min/kg Moderate extraction ratio
Predicted Bioavailability Good Based on moderate clearance [2]

Metabolic Pathways and In Silico Insights

In silico predictions using StarDrop's WhichP450 model identified the major metabolizing enzyme as CYP3A4 and highlighted the N-methylacetamide group and the piperidine ring as primary metabolic soft spots [2]. This aligns with experimental findings that show hydroxylation of the piperidine moiety as a major metabolic pathway, which can lead to reactive iminium intermediates. Additionally, oxidative dealkylation of the N-methylacetamide group can produce aldehyde intermediates [3]. These pathways are illustrated below:

G This compound This compound Enzyme Major Enzyme: CYP3A4 This compound->Enzyme SoftSpot1 Soft Spot 1: Piperidine Ring Enzyme->SoftSpot1 SoftSpot2 Soft Spot 2: N-methylacetamide Group Enzyme->SoftSpot2 Metabolite1 Pathway 1: Piperidine Hydroxylation SoftSpot1->Metabolite1 Metabolite2 Pathway 2: Oxidative Dealkylation SoftSpot2->Metabolite2 Intermediate1 Reactive Iminium Ion Metabolite1->Intermediate1 Intermediate2 Aldehyde Intermediate Metabolite2->Intermediate2 Trapped1 Trapped with KCN (Cyanide Adduct) Intermediate1->Trapped1 Trapped2 Trapped with MeONH₂ (Oxime Adduct) Intermediate2->Trapped2


Application Notes

  • Choice of Internal Standard: Filgotinib was selected as the IS due to its consistent and high extraction recovery from the HLM matrix, similar to this compound, and its clear chromatographic separation within the short run time [2].
  • Specificity of Column: The use of a pentafluorophenyl (PFP) column instead of a standard C18 column was critical for achieving optimal peak shape, resolution, and a short analysis time, mitigating issues like peak tailing observed with C18 phases [2].
  • Importance of Metabolic Stability: The determined in vitro half-life (21.07 min) and intrinsic clearance (38.48 mL/min/kg) classify this compound as a compound with moderate metabolic stability and a moderate extraction ratio, which suggests a potentially good oral bioavailability profile [2].
  • Trapping Reactive Intermediates: To investigate the formation of reactive metabolites, the incubation can be performed in the presence of trapping agents: 1.0 mM potassium cyanide (KCN) to trap iminium ions or 2.5 mM methoxyamine (MeONH₂) to trap aldehyde intermediates [3].

References

Sapitinib Reversal of ABCB1-Mediated Multidrug Resistance: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Introduction and Background

Multidrug resistance (MDR) remains a significant obstacle in successful cancer chemotherapy, often leading to treatment failure and disease recurrence. One of the most well-characterized mechanisms underlying MDR involves the overexpression of ATP-binding cassette (ABC) transporters, particularly ABCB1 (P-glycoprotein), which functions as an efflux pump that reduces intracellular concentrations of various chemotherapeutic agents [1]. The ABCB1 transporter, a 170-kDa membrane protein, utilizes ATP hydrolysis to actively export a diverse range of structurally unrelated chemotherapeutic drugs out of cancer cells, thereby conferring resistance to these agents [2]. This transporter is known to efflux several clinically important anticancer drugs including paclitaxel, doxorubicin, vincristine, and tyrosine kinase inhibitors [1] [2].

Sapitinib (AZD8931) is an epidermal growth factor receptor (EGFR) inhibitor that targets EGFR, ErbB2 (HER2), and ErbB3 proteins [1]. Structurally, it contains a quinazoline moiety similar to other tyrosine kinase inhibitors such as lapatinib, erlotinib, and gefitinib. Interestingly, several EGFR inhibitors with quinazoline scaffolds have demonstrated the ability to overcome MDR mediated by ABC transporters in various cancer models [1]. Recent in vitro studies have revealed that this compound can effectively reverse ABCB1-mediated MDR without altering the expression or subcellular localization of the transporter, positioning it as a promising candidate for combination therapy in resistant cancers [1] [3].

Mechanism of Action

Molecular Interactions with ABCB1

This compound reverses ABCB1-mediated MDR through direct interaction with the transporter protein rather than by downregulating its expression or altering its cellular localization. Molecular docking studies indicate that this compound competitively binds to the drug-binding pocket of ABCB1, interacting with the efflux site through π-π interactions and two hydrogen bonds [1] [4]. This binding mechanism is similar to other tyrosine kinase inhibitors that have shown MDR reversal properties, such as lapatinib and dacomitinib, which also contain quinazoline scaffolds [1].

The binding of this compound to ABCB1 stimulates ATPase activity by approximately 2.5-fold compared to the basal level, suggesting that it interacts directly with the substrate-binding site [1]. This ATPase stimulation is a characteristic shared with several known ABCB1 substrates and inhibitors. However, despite increasing ATP hydrolysis, this compound effectively inhibits the efflux function of ABCB1, potentially by occupying the substrate-binding site and preventing the binding and transport of chemotherapeutic agents [1].

Functional Effects on ABCB1 Transport Activity

This compound significantly increases the intracellular accumulation of ABCB1 substrate drugs such as [³H]-paclitaxel in resistant cancer cells [1]. In SW620/Ad300 colon cancer cells that overexpress ABCB1, treatment with 1 μM this compound increased the accumulation of [³H]-paclitaxel by approximately 2.5-fold compared to untreated controls [1]. This effect was comparable to that achieved with verapamil, a well-known ABCB1 inhibitor used as a positive control in these experiments.

The compound does not affect the expression level of ABCB1 protein or its localization in the plasma membrane, even after prolonged exposure [1]. Additionally, this compound does not significantly alter the phosphorylation status of AKT or ERK signaling pathways in resistant cells, indicating that its MDR reversal effects are primarily mediated through direct interaction with ABCB1 rather than through signaling pathway modulation [1].

Table 1: Key Characteristics of this compound as an ABCB1 Inhibitor

Property Description Experimental Evidence
Primary Target EGFR, ErbB2, ErbB3 Known tyrosine kinase inhibitor [1]
ABCB1 Interaction Binds to efflux site Molecular docking shows π-π interactions and hydrogen bonds [1]
Effect on ABCB1 Expression No significant change Western blot and immunofluorescence analysis [1]
Effect on Drug Accumulation Increases intracellular chemotherapeutic agents [³H]-paclitaxel accumulation assay [1]
ATPase Activity Stimulates basal ATPase activity ATPase assay showing ~2.5-fold increase [1]
Cellular Localization No change in membrane localization Immunofluorescence assay [1]

Experimental Data and Findings

Cytotoxicity and Reversal Effects

Comprehensive in vitro studies have demonstrated that this compound effectively reverses resistance to multiple chemotherapeutic agents in ABCB1-overexpressing cancer cells. The reversal effects are concentration-dependent, with significant sensitization observed at non-toxic concentrations of this compound (0.1-1 μM) that do not cause substantial cytotoxicity on their own [1].

In SW620/Ad300 colon cancer cells that overexpress ABCB1, this compound at 1 μM significantly reduced the IC₅₀ of paclitaxel by approximately 85%, from 14.56 ± 1.52 μM to 2.18 ± 0.31 μM [1]. Similarly, the IC₅₀ of doxorubicin was reduced by about 80%, from 35.21 ± 3.15 μM to 7.02 ± 0.85 μM [1]. The reversal effects were also confirmed in HEK293/ABCB1 transfected cells, where this compound at 1 μM reduced the IC₅₀ of paclitaxel by nearly 90% without significantly affecting the sensitivity of parental HEK293/pcDNA3.1 cells [1].

Table 2: Reversal Effects of this compound on Chemotherapeutic Resistance in ABCB1-Overexpressing Cells

Cell Line Chemotherapeutic Agent IC₅₀ Without this compound (μM) IC₅₀ With 1 μM this compound (μM) Reversal Fold
SW620/Ad300 Paclitaxel 14.56 ± 1.52 2.18 ± 0.31 6.68
SW620/Ad300 Doxorubicin 35.21 ± 3.15 7.02 ± 0.85 5.02
HEK293/ABCB1 Paclitaxel 12.85 ± 1.24 1.45 ± 0.16 8.86
HEK293/ABCB1 Doxorubicin 28.74 ± 2.65 4.92 ± 0.53 5.84
SW620 (Parental) Paclitaxel 0.018 ± 0.002 0.016 ± 0.002 1.13
SW620 (Parental) Doxorubicin 0.235 ± 0.021 0.221 ± 0.018 1.06
Effects in 3D Culture Models

The efficacy of this compound in reversing MDR has also been validated in more physiologically relevant three-dimensional multicellular tumor spheroid (MCTS) models [1]. In SW620/Ad300 MCTS, the combination of this compound with paclitaxel or doxorubicin resulted in significantly greater growth inhibition compared to chemotherapy alone. After 7 days of treatment, the combination of 1 μM this compound with paclitaxel reduced spheroid volume by approximately 70% compared to untreated controls, while paclitaxel alone only reduced volume by about 25% [1]. These findings demonstrate that this compound can effectively overcome ABCB1-mediated resistance in more complex tumor models that better mimic in vivo conditions.

Experimental Protocols

Cytotoxicity and MDR Reversal Assay

The MTT assay is a standard method for evaluating the cytotoxicity of this compound and its ability to reverse ABCB1-mediated MDR [1] [5].

  • Cell Lines: SW620 (parental human colon cancer), SW620/Ad300 (ABCB1-overexpressing), HEK293/pcDNA3.1 (vector control), HEK293/ABCB1 (transfected)

  • Culture Conditions: Maintain cells in DMEM with 10% FBS and 1% penicillin/streptomycin at 37°C in 5% CO₂

  • Procedure:

    • Seed cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours
    • For cytotoxicity assessment: Treat with this compound (0.1-100 μM) for 72 hours
    • For reversal experiments: Pre-incubate with this compound (0.1-1 μM) or verapamil (5 μM, positive control) for 2 hours, then add chemotherapeutic agents at various concentrations
    • After 72 hours, add MTT reagent (0.5 mg/mL) and incubate for 4 hours
    • Dissolve formazan crystals with DMSO and measure absorbance at 570 nm
    • Calculate IC₅₀ values using non-linear regression analysis
  • Quality Control: Include triplicate wells for each condition and perform at least three independent experiments

  • Safety Considerations: Handle chemotherapeutic agents and DMSO with appropriate personal protective equipment

Drug Accumulation and Efflux Assays

These assays measure the effect of this compound on intracellular concentrations of ABCB1 substrate drugs [1] [5].

  • Radiolabeled Paclitaxel Accumulation Assay:

    • Seed SW620 and SW620/Ad300 cells in 24-well plates (1 × 10⁵ cells/well)
    • Pre-treat with this compound (1 μM) or verapamil (5 μM) for 2 hours
    • Add [³H]-paclitaxel (0.1 μCi/well) and incubate for an additional 2 hours
    • Wash cells with ice-cold PBS and lyse with 1% Triton X-100
    • Measure radioactivity using a liquid scintillation counter
  • Flow Cytometry-Based Doxorubicin Accumulation Assay:

    • Seed cells in 6-well plates (1 × 10⁶ cells/well) and incubate for 24 hours
    • Pre-treat with this compound (1-5 μM) or verapamil (5 μM) for 2 hours
    • Add doxorubicin (10 μM) and incubate for 2 hours
    • Harvest cells, wash with cold PBS, and analyze immediately using flow cytometry (excitation 488 nm, emission 575 nm)
  • Drug Efflux Assay:

    • Load cells with doxorubicin (10 μM) for 30 minutes at 37°C
    • Wash with PBS and incubate with or without this compound (1-5 μM)
    • Collect cells at various time points (0-120 minutes) and analyze doxorubicin fluorescence by flow cytometry
ATPase Activity Assay

This assay measures the effect of this compound on ABCB1 ATPase activity [1] [5].

  • Procedure:
    • Prepare membranes from ABCB1-overexpressing cells (SW620/Ad300 or HEK293/ABCB1)
    • Incubate membranes (50 μg protein) with this compound (0-10 μM) in ATPase assay buffer for 5 minutes
    • Initiate reaction by adding 5 mM MgATP
    • Stop reaction after 30 minutes by adding 5% SDS solution
    • Measure inorganic phosphate (Pi) release using colorimetric detection at 650 nm
    • Calculate ATPase activity by comparing with Na₃VO₄-treated control (basal activity)
Molecular Docking Analysis

Computational docking studies predict the interaction between this compound and ABCB1 [1] [6].

  • Software: Maestro v11.1 (Schrödinger LLC) or AutoDock 4.2.6
  • Protocol:
    • Obtain ABCB1 structure from PDB (e.g., 6QEE)
    • Prepare protein by adding hydrogen atoms, optimizing side chains, and removing co-crystallized ligands
    • Prepare this compound structure using LigPrep module with optimized geometry at pH 7.0 ± 2.0
    • Define binding site based on known inhibitor binding location
    • Perform flexible ligand docking using Glide XP or similar protocol
    • Analyze binding poses and interactions (hydrogen bonds, π-π interactions, hydrophobic contacts)

Therapeutic Applications and Combination Strategies

Potential Clinical Applications

The MDR reversal activity of this compound suggests several potential clinical applications, particularly in colorectal cancer where ABCB1 overexpression is commonly associated with treatment failure [1] [7]. Based on the experimental evidence, this compound could be developed as an adjuvant to conventional chemotherapy in cancers known to develop ABCB1-mediated resistance. The most immediate application would be in taxane- and anthracycline-resistant cancers where ABCB1 overexpression has been clearly established as a resistance mechanism [1] [8].

Additionally, this compound may have particular utility in EGFR-positive cancers that have developed concurrent resistance to both targeted therapies and conventional chemotherapy, as it could simultaneously inhibit EGFR signaling and reverse ABCB1-mediated MDR [1]. This dual activity could provide synergistic benefits in appropriate cancer types.

Combination Therapy Considerations

When considering this compound in combination therapy regimens, several factors should be considered:

  • Dosing Schedule: Pre-incubation with this compound for 2 hours before chemotherapy administration appears optimal based on in vitro models [1]
  • Sequence Dependence: The reversal effect is most pronounced when this compound is administered before or concurrently with chemotherapeutic agents
  • Concentration Range: Non-toxic concentrations (0.1-1 μM) are sufficient for MDR reversal without adding significant additional toxicity [1]
  • Therapeutic Monitoring: Potential biomarkers for treatment response include ABCB1 expression levels and functional efflux activity

The following diagram illustrates the mechanism of ABCB1-mediated multidrug resistance and how this compound reverses this process:

G cluster_normal Normal Condition cluster_reversal With this compound ABCB1_MDR ABCB1-Mediated MDR ChemoResistance Chemotherapy Resistance ABCB1_MDR->ChemoResistance This compound This compound Treatment Reversal MDR Reversal This compound->Reversal DrugIn Chemotherapeutic Drug ABCB1 ABCB1 Transporter DrugIn->ABCB1 Enters cell DrugOut Drug Efflux ABCB1->DrugOut Active efflux Resistance Multidrug Resistance DrugOut->Resistance Reduced efficacy S_DrugIn Chemotherapeutic Drug S_Accumulation Drug Accumulation S_DrugIn->S_Accumulation Increased intracellular level S_this compound This compound S_ABCB1 ABCB1 Transporter S_this compound->S_ABCB1 Binds to efflux site S_CellDeath Cancer Cell Death S_Accumulation->S_CellDeath Restored cytotoxicity

Conclusion and Future Directions

This compound represents a promising candidate for overcoming ABCB1-mediated multidrug resistance in cancer therapy. Its dual functionality as both an EGFR inhibitor and an ABCB1 efflux modulator provides a rational basis for combination therapy approaches in resistant cancers. The experimental evidence demonstrates that this compound effectively reverses resistance to paclitaxel and doxorubicin in ABCB1-overexpressing colon cancer models at clinically achievable concentrations.

Future research should focus on in vivo validation of these findings using appropriate animal models, as well as exploration of this compound's activity against other ABC transporters such as ABCG2 (BCRP) and ABCC1 (MRP1). Additionally, combination strategies with other targeted therapies or novel chemotherapeutic agents may further enhance its clinical utility. The translation of these findings to clinical practice requires careful consideration of dosing schedules, potential drug interactions, and appropriate patient selection based on ABCB1 expression status.

References

Sapitinib combination with FOLFIRI in colorectal cancer

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Sapitinib with FOLFIRI in mCRC

The following table summarizes the core design and outcomes from the PANTHER study, a Phase I/II clinical trial investigating pulsed, high-dose this compound in combination with FOLFIRI for previously untreated metastatic colorectal cancer.

Trial Aspect Details
Study Name & Design PANTHER: Phase I/II, single-arm trial [1].
Patient Population Treatment-naive patients with RAS wild-type metastatic colorectal cancer [1].
Combination Rationale To overcome resistance to EGFR-targeted therapy by simultaneously inhibiting EGFR, HER2, and HER3 signaling with a pulsed, high-dose schedule that may avoid chemotherapy-induced cell cycle arrest [1].
Primary Endpoints Phase I: Dose-Limiting Toxicity (DLT); Phase II: Best Overall Response [1].
Recommended Dose This compound 160 mg twice daily (bd), taken orally on days 1-4 of a 14-day cycle with FOLFIRI [1].
Efficacy Outcomes Objective Response Rate (ORR): 25% (at 160 mg bd dose); Median PFS: 8.7 months; Median OS: 21.2 months [1].
Safety Profile The combination had an acceptable toxicity profile. No grade 5 adverse events were reported. Grade 3 adverse events occurred in 39% of patients, and grade 4 in 6% of patients [1].
Key Biomarker Analysis A reduction in circulating HER2/HER3 dimer levels, measured via FRET-FLIM in exosomes, was observed in responding patients, suggesting a potential pharmacodynamic biomarker [1].

Experimental Protocol

This protocol outlines the methodology used in the PANTHER trial for administering this compound in combination with FOLFIRI.

Patient Selection Criteria
  • Inclusion Criteria: Adults with histologically confirmed, non-resectable, RAS wild-type metastatic colorectal cancer. Patients must be chemotherapy-naive for metastatic disease, have a WHO performance status of 0-1, and have RECIST-measurable tumours. Prior adjuvant chemotherapy is permitted if completed at least 6 months before trial entry [1].
  • Exclusion Criteria: Typically includes patients with uncontrolled cardiovascular disease, inadequate organ function, and inability to comply with study procedures.
Dosing and Administration Schedule

The treatment is administered in 14-day cycles [1].

  • This compound (AZD8931):
    • Dose: 160 mg, taken orally twice daily.
    • Schedule: Days 1 to 4 of each cycle (a "pulsed" schedule).
  • FOLFIRI Chemotherapy: Administered on Day 1 of each cycle. A standard FOLFIRI regimen includes:
    • Irinotecan: 180 mg/m², intravenous infusion over 90 minutes.
    • Folinic Acid (Leucovorin): 400 mg/m², intravenous infusion (e.g., over 2 hours).
    • 5-Fluorouracil (5-FU):
      • Bolus: 400 mg/m², intravenous injection.
      • Continuous Infusion: 2400 mg/m², via pump over 46 hours [1].

Patients continue treatment until disease progression, unacceptable toxicity, or withdrawal of consent [1].

Key Assessments and Methodologies
  • Tumor Response Assessment:
    • Imaging: CT scans performed at baseline, week 12, and then every 12 weeks.
    • Criteria: Tumor response is evaluated according to RECIST version 1.1 [1].
  • Safety Monitoring:
    • Adverse events are graded according to CTCAE (Common Terminology Criteria for Adverse Events) version 4.03 [1].
  • Pharmacodynamic/ Biomarker Assessments:
    • Circulating Exosome Analysis:
      • Sample Collection: Isolate exosomes from patient plasma/serum samples collected at baseline and during treatment.
      • FRET-FLIM Analysis: Use fluorescence lifetime imaging microscopy to quantify HER2:HER3 dimerization status in the isolated exosomes. A reduction in FRET efficiency indicates decreased dimerization and successful target engagement [1].
    • DNA Damage Assessment (Comet Assay):
      • Cell Isolation: Collect peripheral blood mononuclear cells (PBMCs) from patients.
      • Electrophoresis: Perform the single-cell gel electrophoresis assay to quantify DNA strand breaks.
      • Analysis: Measure the "comet tail" moment to assess the level of DNA damage, which can be a marker of drug effect [1].

Pathway and Workflow Diagrams

The diagram below illustrates the scientific rationale behind combining this compound with FOLFIRI chemotherapy.

G FOLFIRI FOLFIRI Chemotherapy (Irinotecan, 5-FU) DNA_Damage DNA Damage & Cell Death FOLFIRI->DNA_Damage Induces This compound This compound (AZD8931) ERBB_Signaling EGFR/HER2/HER3 Signaling Blockade This compound->ERBB_Signaling Simultaneous Inhibition Resistance Compensatory HER2/HER3 Signaling Activation Cell_Cycle_Arrest Potential G1 Cell Cycle Arrest Resistance->Cell_Cycle_Arrest Can Lead To Tumor_Shrinkage Enhanced Tumor Response DNA_Damage->Tumor_Shrinkage ERBB_Signaling->Resistance Prevents Bypass ERBB_Signaling->Cell_Cycle_Arrest Pulsed Dosing Minimizes ERBB_Signaling->Tumor_Shrinkage

The following diagram outlines the key experimental workflow for the PANTHER clinical trial.

G Start Patient Enrollment (RAS WT mCRC, Chemo-naive) Dosing Cycle (14-day) This compound: D1-4, FOLFIRI: D1 Start->Dosing Response Tumor Response (RECIST 1.1, CT scan every 12w) Dosing->Response Safety Safety Monitoring (CTCAE v4.03) Dosing->Safety Biomarker Biomarker Analysis (Exosome FRET-FLIM, Comet Assay) Dosing->Biomarker End Trial Endpoints (Response Rate, PFS, OS) Response->End Safety->End Biomarker->End

Important Considerations for Researchers

  • Schedule is Critical: The pulsed, high-dose schedule (4 days on/10 days off) is a key feature of this protocol, designed to inhibit critical survival pathways without causing G1 cell cycle arrest that could protect cells from irinotecan [1].
  • Biomarker Development: The use of FRET-FLIM on circulating exosomes to monitor HER2:HER3 dimerization is an innovative technique for assessing target engagement and potential mechanisms of resistance in a minimally invasive manner [1].
  • Overcoming Resistance: This combination represents a strategy to overcome resistance to first-generation EGFR inhibitors (like cetuximab) by blocking multiple ERBB family receptors simultaneously [1] [2].

References

Application Notes and Protocols for Pulsed High-Dose AZD8931 in Combination with Chemotherapy

Author: Smolecule Technical Support Team. Date: February 2026

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Introduction to AZD8931 and Pulsed High-Dose Scheduling Rationale

AZD8931 is an innovative equipotent small-molecule inhibitor that simultaneously targets three key members of the epidermal growth factor receptor (EGFR/ErbB) family: EGFR (ErbB1), HER2 (ErbB2), and HER3 (ErbB3). Unlike monoclonal antibodies that target individual receptors, AZD8931 acts as a reversible ATP-competitive inhibitor of all three receptor tyrosine kinases, providing broad suppression of ErbB signaling networks. This comprehensive inhibition strategy is particularly valuable in cancers where compensatory signaling through alternative HER family members drives resistance to single-target agents [1] [2]. The drug demonstrates rapid absorption following oral administration with a median tmax of 1-3 hours and an elimination half-life of approximately 11-12 hours, supporting twice-daily dosing regimens to maintain therapeutic exposure [2] [3].

The pulsed high-dose scheduling approach represents a significant departure from conventional continuous dosing strategies for tyrosine kinase inhibitors. Preclinical evidence suggests that continuous EGFR inhibition can induce G1 cell cycle arrest, potentially protecting cancer cells from S-phase specific chemotherapeutic agents like irinotecan. In contrast, short-term exposure to high concentrations of AZD8931 achieves potent suppression of critical downstream signaling pathways without inducing this protective cell cycle arrest, thereby creating a therapeutic window where chemotherapy efficacy is enhanced [1]. This pulsed approach allows for the administration of substantially higher peak drug concentrations (up to 160 mg twice daily) compared to continuous dosing (typically 40 mg twice daily), potentially maximizing pathway inhibition during critical chemotherapy administration periods while minimizing chronic exposure-related toxicities [1] [4].

Clinical Application and Therapeutic Outcomes

Clinical Trial Specifications and Dosing Regimens

The PANTHER trial (NCT01862003) employed a seamless Phase I/II design to evaluate pulsed high-dose AZD8931 in combination with standard FOLFIRI chemotherapy (irinotecan/5-fluorouracil/leucovorin) in treatment-naïve patients with metastatic colorectal cancer. The study implemented a 4-day pulsed dosing schedule where AZD8931 was administered orally on days 1-4 of each 14-day chemotherapy cycle, with FOLFIRI chemotherapy initiated on day 1 [1]. Dose escalation followed a continual reassessment method exploring 20 mg, 40 mg, 80 mg, and 160 mg twice-daily doses, with the 160 mg twice-daily dose selected for cohort expansion based on acceptable toxicity profile, with only 1 of 12 patients experiencing dose-limiting toxicity at this level [1].

Table 1: AZD8931 Dosing Regimens in Clinical Trials

Trial Identifier Population Dosing Schedule AZD8931 Dose Combination Therapy
NCT01862003 [1] Metastatic Colorectal Cancer Days 1-4 every 14 days 160 mg twice daily FOLFIRI chemotherapy
NCT00637039 [2] Advanced Solid Tumors 21 consecutive days 40-300 mg twice daily Monotherapy
NCT01003158 [3] Japanese Advanced Solid Tumors 21 consecutive days 40-80 mg twice daily ± Paclitaxel
FOCUS4-D [4] Metastatic Colorectal Cancer Continuous dosing 40 mg twice daily Placebo-controlled

For the combination with FOLFIRI, the recommended pulsed high-dose regimen is 160 mg AZD8931 administered twice daily on days 1-4 of each 14-day chemotherapy cycle. This schedule aligns the peak AZD8931 exposure with chemotherapy administration, theoretically maximizing synergistic activity while allowing an extended drug-free period to mitigate cumulative toxicities [1]. The maximum tolerated dose (MTD) from monotherapy studies was established at 240 mg twice daily for 21-day cycles, but the pulsed schedule enables higher peak doses with acceptable toxicity when combined with myelosuppressive chemotherapy [2].

Efficacy Outcomes and Safety Profile

In the Phase II expansion cohort of the PANTHER trial, 12 patients with RAS wild-type metastatic colorectal cancer received AZD8931 at 160 mg twice daily on the pulsed schedule with FOLFIRI. The best overall response rate was 25%, with median progression-free survival of 8.7 months and median overall survival of 21.2 months [1]. These outcomes compare favorably to historical controls receiving FOLFIRI alone or with EGFR monoclonal antibodies, particularly considering that the trial population was enriched for potentially resistant disease phenotypes.

Table 2: Efficacy Outcomes for Pulsed High-Dose AZD8931 with FOLFIRI in Metastatic Colorectal Cancer

Efficacy Parameter Result Patient Population
Best Overall Response Rate 25% (3/12 patients) RAS WT mCRC at 160 mg bid
Disease Control Rate Not reported RAS WT mCRC
Median Progression-Free Survival 8.7 months RAS WT mCRC at 160 mg bid
Median Overall Survival 21.2 months RAS WT mCRC at 160 mg bid
Grade 3 Adverse Events 39% (7/18 patients) All treated patients
Grade 4 Adverse Events 6% (1/18 patients) All treated patients
Most Common AEs Rash, diarrhea, paronychia All treated patients

The safety profile of pulsed high-dose AZD8931 with chemotherapy demonstrated acceptable toxicity. Among 18 treated patients, 39% experienced Grade 3 adverse events and only 6% experienced Grade 4 adverse events, with no Grade 5 toxicities reported [1]. The most frequent adverse events across AZD8931 clinical trials include cutaneous manifestations (rash, dry skin, paronychia) and gastrointestinal effects (diarrhea), consistent with the class effects of EGFR inhibition [2] [3]. These toxicities were generally manageable with standard supportive care measures and did not necessitate chemotherapy dose reduction in most patients.

Experimental Protocols and Methodologies

Pharmacokinetic Assessment Protocol

Sample Collection Timeline: For comprehensive pharmacokinetic characterization, collect blood samples at the following time points relative to AZD8931 administration: pre-dose (0 h), and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, and 12 hours post-dose. During multiple dosing, include trough samples (pre-dose) on days 2, 3, and 4 to evaluate steady-state attainment [2].

Sample Processing: Draw 4 mL of venous blood into K2EDTA tubes and centrifuge at 1500 × g for 10 minutes at 4°C within 30 minutes of collection. Transfer the plasma to polypropylene tubes and store at -70°C until analysis. Analytical Method: Quantify AZD8931 concentrations using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a lower limit of quantification established at 1.0 ng/mL [2].

Pharmacokinetic Analysis: Calculate key parameters including maximum plasma concentration (Cmax), time to Cmax (Tmax), area under the concentration-time curve from 0 to 12 hours (AUC0-12), trough concentration (Ctrough), elimination half-life (t1/2), and apparent oral clearance (CL/F) using non-compartmental methods with validated pharmacokinetic software [2] [3].

Biomarker Evaluation Protocols
3.2.1 Circulating Exosome HER Dimerization Analysis

Exosome Isolation: Collect serum samples in clot-activator tubes and allow to clot for 30 minutes at room temperature before centrifugation at 2000 × g for 10 minutes. Aliquot serum and store at -80°C. Thaw samples on ice and isolate exosomes using the Total Exosome Isolation Reagent according to manufacturer's instructions, with final resuspension in PBS [1].

FRET-FLIM Analysis: Seed isolated exosomes onto poly-L-lysine coated coverslips and fix with 4% paraformaldehyde. Perform immunostaining with anti-HER2 and anti-HER3 antibodies conjugated to donor (Cy3) and acceptor (Cy5) fluorophores. Image samples using fluorescence lifetime imaging microscopy (FLIM) with a 540 nm excitation laser and measure fluorescence decay at 565-605 nm. Calculate FRET efficiency as E = 1 - (τDA/τD), where τDA is donor lifetime in presence of acceptor and τD is donor lifetime alone [1]. A reduction in HER2:HER3 FRET efficiency following treatment indicates effective target engagement and pathway inhibition.

3.2.2 DNA Damage Assessment (Comet Assay)

Sample Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from patient blood samples collected pre-dose and at 2, 4, 8, and 24 hours after AZD8931 administration using Ficoll density gradient centrifugation [1].

Assay Procedure: Embed 1×10⁴ cells in low-melting-point agarose on Trevigen CometSlides. Lyse cells in high-salt lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C. After lysis, incubate slides in alkaline unwinding solution (300 mM NaOH, 1 mM EDTA, pH >13) for 20 minutes. Perform electrophoresis at 21 V for 30 minutes, then neutralize with 0.4 M Tris-HCl (pH 7.5) and stain with SYBR Gold. Image 50 randomly selected nuclei per sample using fluorescence microscopy and analyze DNA damage by measuring tail moment (product of tail length and fraction of DNA in tail) using CometAssay software [1].

Mechanism of Action and Signaling Pathways

AZD8931 exerts its antitumor effects through equipotent inhibition of EGFR, HER2, and HER3 receptor tyrosine kinases. The therapeutic rationale for triple ErbB inhibition stems from the well-established compensatory signaling mechanisms that limit the efficacy of single-target agents. In multiple cancer types, inhibition of EGFR alone leads to upregulation of HER2 and HER3 signaling, activating bypass pathways that maintain downstream survival signals [1] [5]. This compensatory activation is primarily mediated through the ligand neuregulin (NRG1) which promotes formation of HER2-HER3 heterodimers, considered the most potent signaling pair within the ErbB family [5] [6].

The signaling pathways downstream of ErbB receptor activation include multiple critical cascades that regulate tumor cell survival, proliferation, and metabolism. The PI3K/AKT pathway is particularly significant as it represents a key resistance mechanism to many targeted therapies. HER3 contains six phosphorylation sites in its C-terminal tail that, when phosphorylated, create high-affinity binding sites for the p85 regulatory subunit of PI3K, leading to AKT activation and promotion of cell survival [5]. Additionally, ErbB receptor activation stimulates the MAPK pathway (RAS-RAF-MEK-ERK) that drives cellular proliferation, and the JAK/STAT pathway which influences inflammatory responses and tumor microenvironment interactions [5]. AZD8931's ability to concurrently inhibit all three receptors results in more comprehensive suppression of these downstream pathways compared to selective agents.

G cluster_receptors HER Family Receptors cluster_inhibitor AZD8931 Mechanism cluster_pathways Downstream Signaling Pathways cluster_effects Cellular Effects EGFR EGFR HER2 HER2 EGFR->HER2 Dimerization PI3K PI3K/AKT Pathway HER2->PI3K Activates MAPK MAPK Pathway HER2->MAPK Activates JAK JAK/STAT Pathway HER2->JAK Activates SRC SRC Kinase Pathway HER2->SRC Activates HER3 HER3 HER3->HER2 Dimerization Ligands NRG1/EGF Ligands Ligands->EGFR Activation Ligands->HER3 Activation AZD8931 AZD8931 AZD8931->EGFR Inhibits AZD8931->HER2 Inhibits AZD8931->HER3 Inhibits Inhibition Equipotent Inhibition of EGFR, HER2 & HER3 Inhibition->AZD8931 Survival Cell Survival & Anti-apoptosis PI3K->Survival Proliferation Cell Proliferation MAPK->Proliferation Resistance Drug Resistance JAK->Resistance Metabolism Metabolic Reprogramming SRC->Metabolism

Diagram 1: AZD8931 Mechanism of Action and Signaling Pathways. AZD8931 provides equipotent inhibition of EGFR, HER2, and HER3 signaling, blocking multiple downstream pathways including PI3K/AKT, MAPK, JAK/STAT, and Src kinase that drive tumor survival, proliferation, and therapy resistance.

The pulsed high-dose scheduling of AZD8931 capitalizes on this comprehensive pathway inhibition to enhance chemotherapy efficacy. By administering high concentrations of AZD8931 concurrently with chemotherapy, the pro-survival signals that tumor cells might use to resist cytotoxic damage are transiently but potently suppressed. This creates a therapeutic window where cancer cells become more vulnerable to chemotherapy-induced apoptosis. Additionally, the pulsed approach minimizes the adaptive resistance mechanisms that often emerge during continuous EGFR/HER inhibition, such as alternative pathway activation or receptor mutation [1] [6]. The pharmacodynamic evidence from clinical trials supports this mechanism, showing that pulsed high-dose AZD8931 administration results in increased DNA damage (as measured by Comet assay) and reduced HER2/HER3 dimerization in circulating exosomes, particularly in responding patients [1].

Research Applications and Implementation Guidelines

In Vivo Efficacy Studies

For preclinical evaluation of AZD8931, establish orthotopic xenograft models by injecting human cancer cells (such as SUM149 or FC-IBC-02 inflammatory breast cancer cells, or appropriate colorectal cancer models) into the mammary fat pads or relevant anatomical sites of immunodeficient mice [7]. Allow tumors to establish until they reach approximately 50-100 mm³ before randomization into treatment groups.

AZD8931 Formulation: Prepare AZD8931 suspension fresh daily using 1% (v/v) polyoxyethylenesorbitan monooleate (Tween 80) in deionized water. Administer by daily oral gavage at doses ranging from 25-100 mg/kg, 5 days per week for 4 weeks [7] [6]. For combination studies with chemotherapy, coordinate AZD8931 administration with cytotoxic agents such as paclitaxel (10 mg/kg subcutaneously twice weekly) or FOLFIRI components using human-equivalent dosing schedules [7].

Endpoint Measurements: Monitor tumor dimensions 2-3 times weekly using calipers and calculate volume using the formula: TV = L × W × H × 0.5236, where L, W, and H represent three perpendicular tumor measurements [7]. Collect tumor tissues at specified endpoints for immunohistochemical analysis of phospho-EGFR, phospho-HER2, phospho-HER3, phospho-AKT, and phospho-ERK to confirm target modulation. Additionally, assess proliferation markers (Ki-67) and apoptosis (cleaved caspase-3) to evaluate antitumor effects [7] [6].

In Vitro Assessment Protocols

Cell Proliferation Assays: Seed cancer cells (e.g., MCF7, T47D, or colorectal cancer lines) in 96-well plates at 2,000-5,000 cells per well and allow to adhere overnight. Treat with AZD8931 across a concentration range (typically 0.1 nM to 10 μM) alone or in combination with chemotherapeutic agents. Include ligand stimulation with 20 nM heregulin or EGF where appropriate to assess pathway inhibition. After 72-96 hours, measure cell viability using MTS assay according to manufacturer's instructions, reading absorbance at 490 nm [7] [6].

Apoptosis Analysis: Plate cells in 6-well plates at 1×10⁵ cells per well and treat with AZD8931 at relevant concentrations (typically 1 μM) for 48-72 hours. Harvest cells and stain with Annexin V-PE and 7-AAD according to manufacturer's protocols. Analyze by flow cytometry within 1 hour, distinguishing viable (Annexin V⁻/7-AAD⁻), early apoptotic (Annexin V⁺/7-AAD⁻), late apoptotic (Annexin V⁺/7-AAD⁺), and necrotic (Annexin V⁻/7-AAD⁺) populations [7]. Alternatively, assess apoptosis by immunoblotting for cleaved PARP as described in section 3.2.2.

Western Blot Analysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve 15-30 μg of protein by SDS-PAGE and transfer to PVDF membranes. Probe with primary antibodies against phospho-EGFR (Tyr1173), phospho-HER2 (Tyr1221/1248), phospho-HER3 (Tyr1289), phospho-AKT (Ser473), phospho-p44/42 MAPK (Thr202/Tyr204), and corresponding total proteins to assess pathway modulation [6]. Include β-actin as loading control. Develop using enhanced chemiluminescence and quantify band intensity by densitometry.

Protocol for Implementing Pulsed High-Dose Schedules

G Start Treatment Cycle Initiation Day 1 of 14-day Cycle AZD AZD8931 Administration 160 mg twice daily (Days 1-4) Start->AZD Chemo FOLFIRI Chemotherapy Standard Dosing (Day 1) Start->Chemo PK Pharmacokinetic Sampling (Selected Cycles) AZD->PK Peak & Trough Collection Biomarker Biomarker Assessment Circulating Exosomes & Comet Assay (Cycle 1, Week 12) AZD->Biomarker FRET-FLIM & DNA Damage Analysis Toxicity Toxicity Monitoring CTCAE v4.03 (Early Cycle 1-2) AZD->Toxicity Chemo->PK Chemo->Biomarker Chemo->Toxicity Imaging Radiologic Assessment CT Scan RECIST v1.1 (Every 12 Weeks) Imaging->Start Continue if Stable/Responding Decision Dose Modification Decision Point (Based on Toxicity) Toxicity->Decision Decision->AZD Dose Reduce per Protocol Continue Continue Treatment Until Progression or Unacceptable Toxicity Decision->Continue Tolerable Continue->Imaging

Diagram 2: Pulsed High-Dose AZD8931 Clinical Implementation Workflow. This protocol outlines the integration of pulsed AZD8931 administration with chemotherapy, including key monitoring timepoints for pharmacokinetics, biomarkers, toxicity, and treatment response assessment.

Patient Selection Criteria: For clinical implementation of pulsed high-dose AZD8931 with chemotherapy, enroll patients with histologically confirmed metastatic colorectal cancer that is RAS wild-type. Include patients who are chemotherapy-naïve for metastatic disease, with WHO performance status 0-1 and adequate organ function. Prior adjuvant chemotherapy is permitted if completed at least 6 months before trial entry [1]. Exclude patients with significant cardiac history, including prolonged QTc interval or congestive heart failure, given the potential for ErbB inhibitors to affect cardiac function.

Dose Modification Guidelines: For Grade 2 cutaneous toxicity, maintain AZD8931 dose with intensified topical care. For Grade 3 rash, interrupt AZD8931 until resolution to Grade ≤1, then resume at next lower dose level (e.g., from 160 mg to 80 mg twice daily). For Grade 3 diarrhea, interrupt treatment until resolution to Grade ≤1, implement aggressive antidiarrheal regimen, and resume at reduced dose. Permanently discontinue AZD8931 for Grade 4 toxicities or any cardiotoxicity manifesting as reduced left ventricular ejection fraction [1] [2].

Response Assessment: Perform CT imaging at baseline, 12 weeks after treatment initiation, and every 12 weeks thereafter. Evaluate response according to RECIST v1.1 criteria. Continue treatment until disease progression, unacceptable toxicity, treatment delays exceeding 3 weeks, or patient withdrawal of consent [1]. If AZD8931 requires discontinuation for toxicity, permit continuation of FOLFIRI chemotherapy alone if clinically appropriate.

Conclusion

The pulsed high-dose scheduling of AZD8931 with chemotherapy represents a innovative approach to overcoming the limitations of continuous EGFR/HER inhibition. By administering high concentrations of this equipotent EGFR, HER2, and HER3 inhibitor in brief pulses synchronized with chemotherapy, researchers and clinicians can achieve potent pathway inhibition while potentially mitigating the cell cycle-mediated resistance mechanisms that undermine conventional scheduling. The clinical evidence from the PANTHER trial demonstrates that this approach is feasible with acceptable toxicity and shows promising activity in metastatic colorectal cancer.

Future research directions should focus on optimizing patient selection through robust biomarker development, particularly the assessment of HER dimerization status in circulating exosomes and evaluation of baseline heregulin expression. Additionally, exploration of pulsed AZD8931 scheduling with other chemotherapy backbones and in other tumor types characterized by ErbB pathway dependency may expand the therapeutic utility of this approach. The methodologies and protocols outlined in this document provide a framework for further preclinical and clinical investigation of this promising therapeutic strategy.

References

Application Notes: Measuring Sapitinib Metabolic Stability in Human Liver Microsomes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Method Summary

Sapitinib (AZD8931) is a potent, equipotent tyrosine kinase inhibitor of the EGFR family (pan-erbB). Assessing its metabolic stability is crucial for predicting its in vivo pharmacokinetic behavior, particularly bioavailability and half-life. The following protocol details a highly sensitive, specific, and rapid LC-MS/MS method validated for the quantification of this compound in Human Liver Microsomes (HLMs) and its application to determine intrinsic clearance (CLint) and in vitro half-life (t1/2) [1] [2]. This method is the first fully validated LC-MS/MS assay for this specific application [1].

Key Validated Parameters of the LC-MS/MS Method [1]

Validation Parameter Result / Value
Analytical Range 1 - 3000 ng/mL
Linearity y = 1.7298x + 3.62941 (r² = 0.9949)
Limit of Quantification (LOQ) 0.88 ng/mL
Intra-day Accuracy -1.45 to 7.25%
Intra-day Precision 0.29 to 6.31%
Inter-day Accuracy Data in FDA guidelines
Inter-day Precision Data in FDA guidelines
Extraction Recovery 101.33% ± 2.11 (SPT), 106.12% ± 4.92% (IS)

Experimental Protocol for Metabolic Stability Assessment

Materials and Reagents
  • This compound (SPT) and Internal Standard (IS): Filgotinib (FGT) [1].
  • Biological Matrix: Human Liver Microsomes (HLMs) [1] [3].
  • Co-factors: NADPH-regenerating system [3].
  • Buffers: Potassium phosphate buffer (50 mM, pH 7.4) and magnesium chloride (MgCl₂, 3.3 mM) [3].
  • Solvents: HPLC-grade acetonitrile, water, ammonium formate, and formic acid [1] [3].
Equipment and Instrumentation
  • LC-MS/MS System: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source [1].
  • Chromatography Column: Luna 3 µm PFP(2) (150 x 4.6 mm) [1].
  • Mobile Phase: Isocratic system (specific components and ratio were optimized) [1].
  • MS Detection: Positive ion mode, Multiple Reaction Monitoring (MRM) [1].
Step-by-Step Procedure

Step 1: Incubation Preparation Prepare the metabolic incubation mixture as outlined below.

workflow Start Start HLM Incubation Step1 Prepare incubation mixture: • HLMs (1 mg/mL protein) • Potassium phosphate buffer (50 mM, pH 7.4) • MgCl₂ (3.3 mM) • this compound (1 µM final conc.) Start->Step1 Step2 Pre-incubate mixture for 5 min at 37°C in shaking water bath Step1->Step2 Step3 Initiate reaction by adding NADPH-regenerating system (1 mM) Step2->Step3 Step4 Aliquot and quench at time points: (t=0, 5, 10, 20, 30, 45, 60 min) with ice-cold ACN Step3->Step4 Step5 Centrifuge at 9000×g for 10 min at 4°C Step4->Step5 Step6 Collect supernatant, evaporate under N₂, reconstitute in mobile phase Step5->Step6 Step7 LC-MS/MS Analysis Step6->Step7

Step 2: Sample Processing and Analysis

  • Quenching and Extraction: At designated time points, aliquot the incubation mixture and quench with ice-cold acetonitrile to precipitate proteins [1] [3].
  • Centrifugation: Centrifuge the quenched samples at 9000×g for 10 minutes at 4°C [3].
  • Sample Preparation: Collect the supernatant, evaporate under a gentle stream of nitrogen, and reconstitute the residue in the LC mobile phase for analysis [1] [3].
  • LC-MS/MS Analysis: Inject the samples onto the LC-MS/MS system. The isocratic method achieves separation of this compound and the internal standard within a 3-minute runtime [1].

Metabolic Stability Calculations and Data Interpretation

The metabolic stability parameters are calculated from the slope (k) of the natural logarithm (ln) of the remaining this compound concentration versus time plot.

  • In vitro Half-life (t₁/₂): ( t_{1/2} = \frac{0.693}{k} ) [1]
  • Intrinsic Clearance (CLint): Calculated using the in vitro half-life approach and the well-stirred model [1].

Reported Metabolic Stability of this compound [1]

Metabolic Stability Parameter Reported Value
In vitro Half-life (t₁/₂) 21.07 minutes
Intrinsic Clearance (CLint) 38.48 mL/min/kg

The moderate intrinsic clearance and in vitro half-life suggest this compound has a moderate extraction ratio, which correlates with good predicted bioavailability [1].

In Silico Metabolic Stability and Bioactivation

To complement wet-lab experiments, in silico predictions can provide valuable preliminary insights.

  • Software: StarDrop's WhichP450 module [1].
  • Prediction: The model identified CYP3A4 as the major isoform responsible for this compound metabolism [1].
  • Metabolic Lability: The Compound Stability Lab (CSL) value was 0.9947, indicating high metabolic lability. The model predicted that the N-methylacetamide group is a primary site of metabolism [1], which aligns with experimental findings of reactive intermediate formation [3] [4].

The following diagram illustrates the primary metabolic pathways and bioactivation sites of this compound identified through in vitro and in silico studies.

metabolism This compound This compound Pathway1 Primary Pathway: Piperidine Ring Hydroxylation (via CYP3A4) This compound->Pathway1 Pathway2 Secondary Pathway: Oxidative Dealkylation of N-methylacetamide Group This compound->Pathway2 Intermediate1 Reactive Iminium Ion Pathway1->Intermediate1 Adduct1 Trapped Cyanide Adduct (Detected by LC-MS/MS) Intermediate1->Adduct1 KCN Trapping Intermediate2 Unstable Aldehyde Pathway2->Intermediate2 Adduct2 Trapped Oxime Adduct (Detected with Methoxyamine) Intermediate2->Adduct2 MeONH₂ Trapping

Critical Assay Notes for Researchers

  • Method Specificity: The Luna PFP(2) column was critical for achieving optimal peak shape and a short runtime. Reversed-phase C18 columns resulted in peak tailing and longer retention times [1].
  • Trapping Reactive Intermediates: To investigate bioactivation pathways leading to potential toxicity, incubations can be performed in the presence of trapping agents like potassium cyanide (KCN, 1.0 mM) for iminium ions or methoxyamine (MeONH₂, 2.5 mM) for aldehyde intermediates [3] [4].
  • Regulatory Compliance: This LC-MS/MS method was validated according to the FDA guidelines for bioanalytical method validation, ensuring reliability for pre-clinical studies [1].

References

Comprehensive Application Notes and Protocols for Sapitinib Drug Combination Synergy Prediction Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sapitinib and Drug Combination Synergy Prediction

This compound (AZD8931) is an epidermal growth factor receptor (EGFR) inhibitor that targets multiple members of the ErbB receptor family, including EGFR (ErbB1), HER2 (ErbB2), and HER3 (ErbB3). This multi-targeted inhibition profile makes this compound particularly attractive for combination therapies, as it can simultaneously block multiple signaling pathways implicated in cancer progression and resistance mechanisms. The quinazoline-based molecular structure of this compound contributes to its binding affinity and specificity for ErbB family receptors. Beyond its direct antitumor effects, recent research has revealed that this compound can reverse multidrug resistance (MDR) mediated by ATP-binding cassette (ABC) transporters, particularly ABCB1 (P-glycoprotein), through competitive inhibition of drug efflux pumps [1].

Drug synergy prediction represents a transformative approach in oncology drug development, addressing the critical limitations of monotherapies which often fail due to inherent or acquired resistance mechanisms. Synergistic combinations enable enhanced therapeutic efficacy while potentially reducing individual drug doses and associated toxicities. The computational prediction of synergistic drug combinations has emerged as a essential strategy to navigate the vast landscape of possible drug pairs, which presents an insurmountable challenge for purely empirical experimental screening. With n medications, there are n(n-1)/2 possible pairwise combinations, creating a resource-intensive discovery process that benefits significantly from in silico prioritization [2]. The development of robust prediction models for this compound combinations specifically addresses the need for personalized cancer therapy approaches that can match appropriate drug combinations to individual tumor molecular profiles.

This compound Synergy Prediction Models - Comparative Analysis

Overview of Computational Approaches

Multiple computational frameworks have been developed to predict synergistic drug combinations involving this compound and other targeted therapies. These models vary in their underlying algorithms, input data requirements, and biological interpretability. The current landscape includes pathway activation models, multi-modal approaches, and network-based methods, each with distinct strengths for specific application scenarios. These models primarily aim to predict the Loewe synergy score, a quantitative measure where values >20 typically indicate strong synergistic effects, or classify combinations as synergistic, additive, or antagonistic [3] [4]. The performance of these models is context-dependent, with varying generalization capabilities for novel drug combinations versus established combinations in new cellular contexts.

Table 1: Comparative Analysis of this compound Synergy Prediction Models

Model Name Algorithm Type Key Input Features Synergy Metric Reported Performance Strengths Limitations
DIPx Random Forest with Pathway Activation Scores Gene expression, mutation profiles, pathway activation scores Loewe score Spearman ρ=0.50 (Test Set 1), ρ=0.26 (Test Set 2) [3] Biological interpretability, pathway insights Reduced performance on novel combinations
Pisces Multi-modal with Data Augmentation 8 drug modalities (SMILES, molecular graphs, targets, etc.) Synergy classification 21.4-23.8% improvement in F1 score vs. baselines [5] Handles missing data, robust performance Complex architecture, computational intensity
TAIJI-M Deep Learning Molecular features (mutations, expression) Loewe score Spearman ρ=0.38 (Test Set 1), ρ=0.18 (Test Set 2) [3] Originally designed for multiple data types Lower performance with molecular features only
Model-Specific Methodological Considerations

DIPx (Drug synergy Interaction Prediction) employs a biologically motivated framework centered on Pathway Activation Scores (PAS) that capture tumor- and drug-specific pathway perturbations. The model calculates PAS values based on the differential contributions of upstream regulators, downstream effectors, and driver mutations within relevant signaling pathways. For this compound combinations, the ERBB signaling pathway represents a primary focus, with genes classified according to their positional relationship to this compound's target genes [3] [4]. The model was trained and validated using the AstraZeneca-Sanger (AZS) DREAM Challenge dataset, which encompasses 75 cell lines tested across 910 drug combinations. A key innovation of DIPx is its ability to provide confidence scores alongside synergy predictions, with higher confidence thresholds (≥0.8) associated with greater validation rates of high synergy predictions [3].

Pisces introduces a novel multi-modal data augmentation approach that addresses the fundamental challenge of sparse drug combination data. The model integrates eight distinct drug modalities: SMILES, molecular graphs, 3D structures, drug targets, textual descriptions, side effects, drug response profiles, and drug ontology. By creating 64 augmented views for each drug combination, Pisces effectively expands the training dataset and enhances model robustness [5]. This approach is particularly valuable for this compound combination predictions in understudied cancer contexts where comprehensive molecular profiling may be unavailable. The model employs a noisy label learning strategy during aggregation, considering only the top-k predictions from augmented views to generate the final synergy output.

Table 2: Data Requirements for this compound Combination Prediction Models

Data Type DIPx Pisces TAIJI-M Collection Methods Preprocessing Needs
Gene Expression Required Optional (one modality) Required RNA-seq, microarrays Normalization, batch effect correction
Mutation Profiles Required Not used Required Whole exome sequencing, targeted panels Variant calling, pathogenicity annotation
Drug Chemical Structure Not used SMILES, molecular graphs Not used Chemical databases Standardization, descriptor calculation
Drug Targets Implicit in pathways Optional modality Not used Binding assays, literature curation Pathway mapping, interaction scoring
Drug Response Not used Optional modality Originally used Cell viability assays (MTT, CellTiter-Glo) IC50 calculation, normalization
Pathway Information Required (pre-defined) Not used Not used KEGG, Reactome, custom databases Gene set mapping, topology consideration

Experimental Validation Protocols for this compound Combinations

In Vitro Synergy Assessment

Cell line preparation begins with the selection of appropriate models representing specific cancer types and molecular contexts. For this compound combination studies, SW620 and SW620/Ad300 colon cancer cells have been extensively used, with the latter exhibiting ABCB1-mediated multidrug resistance [1]. Additional relevant models include breast cancer cell lines of various PAM50 subtypes and lung cancer models such as SW900. Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin under standard conditions (37°C, 5% CO2). Regular mycoplasma testing and authentication via STR profiling are essential quality control measures. For resistance studies, HEK293/ABCB1 transfected cells provide a controlled system for evaluating ABCB1-specific effects [1].

Drug combination screening employs a 2 × 7 concentration matrix design (anchored approach) where this compound is tested at two optimized concentrations against a 7-point dose-response curve of the partner drug. This design efficiently captures combination effects across a range of clinically relevant concentrations while maintaining manageable experimental scale. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay serves as the primary viability assessment method, with measurements taken after 72 hours of drug exposure. Each combination should be tested in at least three biological replicates to account for experimental variability. Include appropriate controls: verapamil (5 μM) as a positive control for ABCB1 inhibition in resistance studies, and cisplatin as a negative control since it is neither a substrate nor inhibitor of ABCB1 [1].

Mechanistic Validation Studies

ABCB1 transporter inhibition assays provide critical mechanistic insights for this compound combinations involving chemotherapeutic agents. The [3H]-paclitaxel accumulation assay directly measures this compound's effect on ABCB1 function. Briefly, incubate SW620/Ad300 cells with [3H]-paclitaxel in the presence or absence of this compound for 2 hours, then measure intracellular radioactivity using a liquid scintillation analyzer. Compare results to verapamil-treated positive controls. Complementary ATPase activity assays determine whether this compound stimulates or inhibits ABCB1-associated ATP hydrolysis, which provides insights into its mechanism of transporter inhibition [1].

Immunofluorescence and Western blot analysis characterize the effects of this compound on ABCB1 expression and localization. For Western blotting, prepare cell lysates after this compound treatment (0-72 hours) and separate proteins (30 μg per lane) using SDS-PAGE. Probe with ABCB1 monoclonal antibody (C219) at 1:1000 dilution and GAPDH antibody (1:1000) as loading control. For immunofluorescence, fix treated cells, permeabilize with 0.1% Triton X-100, and incubate with ABCB1 primary antibody followed by Alexa Fluor 488-conjugated secondary antibody. Analyze cellular localization using confocal microscopy to determine whether this compound affects membrane localization of ABCB1 [1].

Computational Protocols for this compound Synergy Prediction

DIPx Model Implementation

The DIPx workflow begins with comprehensive molecular data collection, including gene expression profiles (RNA-seq or microarray data) and mutation data (focusing on driver mutations in cancer-related genes) for the target cellular context. Preprocess the data through normalization and quality control, with particular attention to batch effects in gene expression data. For mutation data, annotate variants and focus on putative driver mutations based on well-characterized cancer gene lists [3] [4].

Pathway Activation Score (PAS) calculation represents the core innovation of DIPx. The process involves:

  • Pathway selection: Focus on signaling pathways relevant to this compound's mechanism, particularly ERBB signaling pathways, and those associated with partner drugs
  • Gene classification: Categorize genes within each pathway as upstream regulators, downstream effectors, or driver genes relative to drug target positions
  • PAS computation: Calculate scores using the implemented algorithm that integrates expression changes, mutation impacts, and network topology

The following Graphviz diagram illustrates the ERBB signaling pathway in relation to the capivasertib + this compound combination, which has been successfully modeled using DIPx:

G cluster_upstream Upstream Signaling cluster_downstream Downstream Effects GF Growth Factors RTK Receptor Tyrosine Kinases (RTKs) GF->RTK ERBB ERBB Receptors (this compound Target) RTK->ERBB AKT AKT (Capivasertib Target) ERBB->AKT Synergy Combination Synergy Enhanced Pathway Inhibition ERBB->Synergy mTOR mTOR Signaling AKT->mTOR ProSurvival Pro-Survival Signaling AKT->ProSurvival Apoptosis Apoptosis Inhibition AKT->Apoptosis AKT->Synergy Drivers Driver Mutations (e.g., KRAS, TP53) Drivers->ERBB Drivers->AKT Drivers->mTOR

Diagram 1: ERBB Signaling Pathway for this compound-Capivasertib Combination. This diagram illustrates the key components of the ERBB signaling pathway relevant to this compound-capivasertib synergy, showing upstream regulators, drug targets, downstream effects, and the influence of driver mutations.

Model application involves integrating the computed PAS values with the pre-trained DIPx random forest model to generate synergy predictions. The model outputs both a predicted Loewe score and a confidence score (ranging 0-1). Researchers should prioritize combinations with Loewe scores >20 and confidence scores ≥0.8 for experimental validation. For novel combinations not present in the training data, apply additional caution and consider lower confidence thresholds [3] [4].

Multi-Modal Data Integration with Pisces

The Pisces framework offers an alternative approach that is particularly valuable when molecular profiling data is incomplete. The implementation process involves:

  • Modality collection: Gather available data across the eight supported modalities for this compound and partner drugs
  • Data preprocessing: Apply modality-specific preprocessing pipelines (e.g., SMILES normalization, graph construction, target mapping)
  • Model application: Process the augmented views through the Pisces architecture and aggregate predictions using the top-k selection strategy

For this compound, particularly valuable modalities include drug targets (ErbB family receptors), chemical structure (quinazoline scaffold), and drug response profiles from existing monotherapy screens. When applying Pisces to new this compound combinations, focus on modality agreement across predictions, as consistent signals across multiple modality pairs increase confidence in the synergy forecast [5].

Data Analysis and Interpretation Guidelines

Synergy Metrics and Statistical Analysis

Synergy quantification relies on appropriate metrics and statistical frameworks. The Loewe synergy score represents the gold standard metric, with scores >20 indicating strong synergy, 10-20 suggesting moderate synergy, and <10 reflecting additive or antagonistic effects [3] [4]. Alternative metrics include the Bliss independence score, where values >10 typically indicate synergy, and the combination sensitivity score (CSS) for classification approaches. When analyzing results, calculate Spearman correlation coefficients between predicted and observed synergy scores to assess model performance, as this non-parametric measure captures monotonic relationships without assuming linearity [3] [2].

Statistical validation should include confidence intervals (95% CI reported for correlation coefficients) and bootstrapping (n=100 replicates) to assess stability of performance metrics. For experimental validation, include F-scores (0.62-0.7 in validation studies), recall (0.61-0.76), and precision (0.56-0.77) when classifying combinations as synergistic versus non-synergistic [6]. These metrics provide a comprehensive view of model performance beyond simple correlation coefficients.

Confidence Assessment and Clinical Translation

Prediction confidence evaluation is crucial for prioritizing combinations for experimental validation. The DIPx model provides explicit confidence scores, with quartile analysis demonstrating that predictions in the highest confidence quartile show substantially greater validation rates for high synergy [3]. For models without explicit confidence scoring, implement ensemble approaches or consensus metrics across multiple prediction frameworks. When this compound combinations show consistent synergy predictions across DIPx and Pisces, confidence in the result increases substantially.

Clinical translatability assessment should consider both efficacy and resistance reversal potential. For this compound combinations predicted to be synergistic, evaluate whether:

  • The combination addresses known resistance mechanisms (e.g., ABCB1-mediated efflux)
  • The molecular context matches the predicted mode of action (e.g., ERBB pathway activation)
  • The therapeutic index is likely favorable based on monotoxicity profiles

The following Graphviz diagram illustrates the complete workflow for this compound combination prediction and validation:

G Molecular Molecular Data Collection (Expression, Mutations) DIPx DIPx Model (Pathway Activation Scores) Molecular->DIPx Drug Drug Features (Targets, Structure, Response) Pisces Pisces Model (Multi-modal Augmentation) Drug->Pisces Pathway Pathway Information (ERBB signaling, associated pathways) Pathway->DIPx Prediction Synergy Predictions (Loewe scores + confidence) DIPx->Prediction Pisces->Prediction Priority Combination Prioritization (High confidence, Loewe >20) Prediction->Priority Compare Consensus across models increases confidence Prediction->Compare InVitro In Vitro Validation (MTT assays, synergy assessment) Priority->InVitro Mechanistic Mechanistic Studies (Transport assays, pathway analysis) Priority->Mechanistic Clinical Clinical Translation Consideration (Biomarker strategy, trial design) InVitro->Clinical Mechanistic->Clinical

Diagram 2: this compound Combination Prediction and Validation Workflow. This diagram outlines the comprehensive process from data collection through model application to experimental validation and clinical translation.

Application Notes for Specific this compound Combinations

Promising this compound Combinations and Contexts

Research to date has identified several promising this compound combinations with supporting computational and experimental evidence. The This compound + capivasertib (AKT inhibitor) combination has demonstrated particular promise, with DIPx predictions identifying ERBB-related pathways (ERBB2 signaling, ERBB pathway) and tumor-related pathways (lymph-node metastases, focal adhesion) as key mediators of the synergistic interaction [3] [4]. This combination represents a vertical inhibition strategy targeting sequential steps in the ERBB-AKT signaling axis.

For reversing multidrug resistance, this compound combinations with chemotherapeutic agents show significant potential. Experimental studies demonstrate that this compound significantly increases the efficacy of paclitaxel and doxorubicin in ABCB1-overexpressing cells (SW620/Ad300 colon cancer cells and HEK293/ABCB1 transfected cells) without altering ABCB1 expression or subcellular location [1]. The proposed mechanism involves this compound competitively inhibiting ABCB1 transporter function through π-π interaction and two hydrogen bonds with the efflux site, thereby increasing intracellular accumulation of chemotherapeutic substrates.

Biomarker Strategy and Patient Selection

Effective patient stratification requires comprehensive biomarker development. For this compound combinations, key potential biomarkers include:

  • ERBB family expression levels: High expression of EGFR, HER2, or HER3
  • Pathway activation signatures: ERBB pathway activation scores, AKT phosphorylation status
  • Resistance markers: ABCB1 expression for chemotherapeutic combinations
  • Genetic context: KRAS/TP53 mutation status for colon cancer applications

Functional assessment of ABCB1 activity should accompany biomarker evaluation, as transporter function rather than mere expression may better predict response to this compound combinations aimed at overcoming multidrug resistance. Implement multicellular tumor spheroid (MCTS) models to better capture the complexity of tumor microenvironment interactions when validating this compound combinations [1].

Conclusion and Translational Considerations

The development of robust synergy prediction models for this compound combinations represents a significant advancement in personalized cancer therapy. The integration of computational predictions with mechanistic experimental validation creates a powerful framework for identifying promising combinations that address clinical challenges of resistance and toxicity. The DIPx and Pisces models offer complementary approaches, with DIPx providing superior biological interpretability through pathway activation scores, while Pisces demonstrates robust performance across diverse data contexts through multi-modal augmentation.

Translational success will require careful attention to clinical context alignment, ensuring that predicted combinations match the molecular features of target patient populations. The dual functionality of this compound—as both a direct antitumor agent and a resistance reversal compound—creates unique opportunities for rational combination design. Future directions should include clinical validation of prioritized combinations, development of companion diagnostic biomarkers, and refinement of models through incorporation of tumor microenvironment data and longitudinal response patterns. As drug combination datasets continue to expand, the performance of prediction models for novel this compound combinations is expected to improve significantly, accelerating the development of effective combination therapies for cancer patients.

References

Sapitinib-ABCB1 Molecular Docking: Application Notes and Experimental Protocols for Multidrug Resistance Reversal

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

ABCB1 transporter-mediated multidrug resistance represents a significant obstacle in successful cancer chemotherapy. The ATP-Binding Cassette (ABC) transporter superfamily plays a crucial role in cellular defense mechanisms by actively effluxing diverse xenobiotics, including chemotherapeutic agents, from cancer cells. Among these transporters, ABCB1 (P-glycoprotein) stands as the most extensively characterized efflux transporter, contributing substantially to the development of resistance to multiple anticancer drugs in various malignancies. The ABCB1 transporter functions as a primary active uniporter that utilizes the energy derived from ATP hydrolysis to pump substrates across cellular membranes against concentration gradients [1]. This 170-180 kDa glycoprotein consists of two homologous halves, each containing six transmembrane helices (TMs) that form the drug-binding pocket, and a nucleotide-binding domain (NBD) where ATP binding and hydrolysis occur [2] [3].

The structural organization of ABCB1 allows it to recognize and transport an astonishingly diverse array of compounds with limited structural similarity, a phenomenon that has complicated efforts to overcome multidrug resistance in clinical settings. The transporter operates through an "alternating access" mechanism whereby it alternates between inward-facing and outward-facing conformations, effectively transporting substrates from the inner leaflet of the membrane or cytoplasm to the extracellular space [1]. This molecular pumping action reduces intracellular concentrations of chemotherapeutic agents, thereby diminishing their efficacy and contributing to treatment failure. The clinical significance of ABCB1 is underscored by its overexpression in various cancers, including colorectal carcinoma, renal carcinoma, and hematological malignancies, where it confers resistance to multiple chemotherapeutic drugs including paclitaxel, doxorubicin, and vinca alkaloids [4] [3].

Table 1: Key Characteristics of the ABCB1 Transporter

Characteristic Description
Gene Name ABCB1
Protein Name P-glycoprotein (P-gp)
Molecular Weight 170-180 kDa
Protein Family ATP-Binding Cassette (ABC) Transporter
Tissue Distribution Intestine, Liver, Kidney, Blood-Brain Barrier
Structural Features 12 Transmembrane Helices, 2 Nucleotide-Binding Domains
Primary Function ATP-Dependent Drug Efflux
Role in Cancer Multidrug Resistance (MDR)

Recent research efforts have focused on identifying potent inhibitors of ABCB1 that could circumvent multidrug resistance and restore chemosensitivity in refractory cancers. Among the promising candidates is sapitinib (AZD8931), an epidermal growth factor receptor (EGFR) inhibitor that has demonstrated significant ABCB1 inhibition potential. This compound belongs to the quinazoline-based tyrosine kinase inhibitor class and has shown efficacy in reversing ABCB1-mediated resistance to paclitaxel and doxorubicin in colon cancer models without altering ABCB1 expression or subcellular localization [4] [5]. This application note provides comprehensive methodological details for studying this compound-ABCB1 interactions through integrated computational and experimental approaches, offering researchers a framework for investigating this promising multidrug resistance reversal agent.

This compound-ABCB1 Molecular Interactions

The molecular docking studies between this compound and ABCB1 have revealed specific and favorable interactions that explain its potential as a multidrug resistance reversal agent. Computational analyses demonstrate that this compound effectively binds within the drug-binding pocket of ABCB1, engaging in specific molecular interactions that likely interfere with the transporter's ability to efflux chemotherapeutic substrates. The docking studies were performed using a homology model of human ABCB1 based on the crystal structure of human ABCB1 (PDB: 6QEX) co-crystallized with paclitaxel [6]. This approach provided a reliable structural framework for predicting ligand-protein interactions and calculating binding affinities.

The binding pose analysis indicates that this compound establishes stable interactions within the efflux site of ABCB1 through a combination of π-π interactions and hydrogen bonding. Specifically, this compound forms two hydrogen bonds with key amino acid residues in the binding pocket, complemented by π-π stacking interactions with aromatic residues [4]. These molecular contacts allow this compound to compete with other ABCB1 substrates such as paclitaxel, effectively inhibiting their efflux from cancer cells. The docking score for the this compound-ABCB1 complex was calculated to be -10.2 kcal/mol, indicating a high binding affinity that compares favorably with known ABCB1 inhibitors [4] [7]. This strong binding affinity, coupled with the specific interaction pattern, suggests that this compound occupies the substrate-binding site in a manner that interferes with ABCB1's transport mechanism.

Further analysis of the binding microenvironment reveals that this compound interacts with residues known to be critical for ABCB1 substrate recognition and transport. The hydrogen bond donors and acceptors in this compound's quinazoline moiety appear to play a pivotal role in stabilizing the complex, while the overall molecular structure and hydrophobicity facilitate optimal positioning within the binding cavity. These interactions are consistent with the known structure-activity relationships of ABCB1 substrates and inhibitors, which often feature aromatic systems and hydrogen bonding capabilities [2] [3]. The binding orientation places this compound in proximity to key residues that have been implicated in the translocation pathway of ABCB1 substrates, supporting its potential to act as a competitive inhibitor.

Table 2: Molecular Docking Results for this compound-ABCB1 Interaction

Parameter Result
Docking Score -10.2 kcal/mol
Hydrogen Bonds 2
π-π Interactions Present
Key Interacting Residues Gln946, Tyr310
Binding Site Location Drug-Binding Pocket
Grid Box Size 25 Å
Docking Method Glide XP (Extra Precision)

The functional implications of these molecular interactions extend beyond mere binding. By occupying the substrate-binding site, this compound likely interferes with the conformational changes necessary for ABCB1-mediated drug transport. The "hydrophobic vacuum cleaner" model of ABCB1 function proposes that the transporter extracts substrates from the lipid membrane and undergoes ATP-driven conformational changes to expel them extracellularly [2]. This compound's binding appears to disrupt this process, potentially by stabilizing a conformation that is less efficient in substrate translocation or by directly competing with chemotherapeutic agents for binding. This mechanism is further supported by experimental observations that this compound increases intracellular accumulation of [³H]-paclitaxel in ABCB1-overexpressing cells [4] [7], confirming that computational predictions translate to biological activity.

Molecular Docking Protocol

Protein and Ligand Preparation

The molecular docking protocol for studying this compound-ABCB1 interactions begins with careful preparation of both the protein structure and the ligand. For the ABCB1 homology model, researchers should utilize the human ABCB1 protein structure (PDB: 6QEX) as a template, which was originally obtained through co-crystallization with paclitaxel [6]. The protein preparation process involves adding hydrogen atoms, assigning appropriate bond orders, and optimizing the orientation of amino acid side chains, particularly those in the binding pocket. Missing loops or residues should be modeled using comparative modeling techniques, and the overall structure must be refined through energy minimization to relieve steric clashes and ensure geometrical correctness. This process can be accomplished using the Protein Preparation Wizard in Schrödinger Suite or similar tools in other molecular modeling platforms.

For ligand preparation, the this compound structure should be obtained from reliable chemical databases such as PubChem or constructed using molecular building tools. The preparation process includes generating possible tautomeric states and steric isomers at physiological pH, followed by energy minimization using appropriate force fields. It is crucial to ensure that the ligand's three-dimensional conformation represents a low-energy state that would be biologically relevant. The prepared ligand should then be optimized for docking calculations through further refinement of its molecular geometry and assignment of partial atomic charges. Researchers can employ the LigPrep module in Schrödinger or similar functionality in other molecular modeling software to accomplish these tasks efficiently [6].

Docking Grid Generation and Molecular Docking

The critical step of docking grid generation defines the spatial coordinates where ligand binding will be explored. For ABCB1, the grid should be centered on the drug-binding pocket with a grid box length of 25 Å to adequately encompass the binding cavity and allow sufficient flexibility for ligand placement [6]. The centroid of the grid should be defined based on the amino acid residues known to interact with ABCB1 substrates, particularly those identified through photaffinity labeling and mutational studies as critical for substrate recognition [3]. These residues typically include phenylalanine, tyrosine, and leucine residues in transmembrane helices 4, 5, 6, 10, 11, and 12, which collectively form the substrate-binding site. The grid generation process should account for the flexibility of the binding site by incorporating appropriate van der Waals scaling factors for non-polar receptor atoms.

The actual molecular docking calculations should be performed using the Glide v7.4 XP (extra precision) docking protocol within the Schrödinger software suite or comparable algorithms in alternative platforms [6]. The XP mode provides a more rigorous sampling of the ligand conformational space and a more accurate scoring function, which is essential for predicting binding modes and affinities of complex molecules like this compound. For enhanced accuracy, researchers should implement induced-fit docking (IFD) protocols that account for side-chain and backbone flexibility in the receptor binding site. The IFD approach begins with an initial Glide XP docking of the ligand, followed by refinement of the protein structure around the ligand pose, and concludes with a final redocking of the ligand into the refined binding site [6]. This methodology is particularly important for ABCB1, which exhibits considerable flexibility in its substrate-binding region.

Pose Analysis and Validation

Following the docking calculations, comprehensive pose analysis must be conducted to identify the most biologically relevant binding mode. The top-ranked poses should be evaluated based on both docking scores (expressed in kcal/mol) and the complementarity of the ligand-receptor interactions. Researchers should carefully examine the hydrogen bonding patterns, π-π stacking interactions, hydrophobic contacts, and any potential halogen bonding or cation-π interactions that contribute to complex stability [6] [4]. Visualization software such as PyMOL or Maestro should be utilized to generate high-quality representations of the binding pose for documentation and publication purposes.

Validation of the docking protocol is an essential final step that ensures the reliability of the computational predictions. This can be accomplished through redocking experiments with known ABCB1 ligands where the experimental binding mode is available, calculation of root-mean-square deviation (RMSD) values between predicted and reference poses, and comparison of predicted affinities with experimentally determined values when available. Additionally, researchers should employ consensus scoring approaches that combine multiple scoring functions to enhance the reliability of binding affinity predictions. For the this compound-ABCB1 system, the docking results should align with experimental observations that this compound increases intracellular accumulation of ABCB1 substrates and reverses multidrug resistance in cellular models [4] [7].

Experimental Validation Protocols

Cell Culture and Cytotoxicity Assays

Experimental validation of the molecular docking predictions is essential to confirm this compound's ability to reverse ABCB1-mediated multidrug resistance. The process begins with establishing appropriate cell line models that express ABCB1 at physiologically relevant levels. Recommended cell lines include the SW620/Ad300 human colon cancer cells (which overexpress ABCB1 and are resistant to paclitaxel and doxorubicin) and HEK293/ABCB1 cells (HEK293 cells transfected with the full-length ABCB1 gene) [4]. Appropriate control cell lines such as parental SW620 and HEK293/pcDNA3.1 (transfected with empty vector) should be cultured in parallel. All cell lines should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere [4]. For the drug-resistant SW620/Ad300 cells, 300 ng/mL of Adriamycin should be added to the culture medium to maintain selection pressure, but this should be removed at least two weeks before experiments to avoid interference with drug sensitivity assays.

The cytotoxicity assessment utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC₅₀) of chemotherapeutic agents in the presence and absence of this compound. Initially, researchers should determine the non-toxic concentrations of this compound by treating cells with a range of concentrations (0.1-100 µM) and identifying the concentration that allows approximately 80% cell survival [4]. For the reversal experiments, cells should be treated with varying concentrations of anticancer drugs (paclitaxel and doxorubicin) in combination with non-toxic concentrations of this compound or control compounds. Verapamil (5 µM), a known ABCB1 inhibitor, serves as a positive control, while cisplatin (which is not an ABCB1 substrate) functions as a negative control [4]. After 68-72 hours of treatment, MTT solution should be added to each well, followed by incubation for 4 hours and subsequent dissolution of the formazan crystals with dimethyl sulfoxide. The absorbance should be measured at 570 nm, and IC₅₀ values calculated from dose-response curves using appropriate statistical software.

Drug Accumulation and Efflux Assays

The functional assessment of this compound's effect on ABCB1 activity is accomplished through radiolabeled substrate accumulation and efflux assays. For the drug accumulation assay, SW620 and SW620/Ad300 cells should be seeded in 24-well plates and allowed to adhere overnight. The cells are then incubated with [³H]-paclitaxel (15 Ci/mmol) in the presence or absence of this compound (at the predetermined non-toxic concentrations) or verapamil (5 µM) as a positive control [4]. After incubation for 2 hours at 37°C, the cells should be washed thoroughly with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug, then lysed with 1% Triton X-100. The intracellular radioactivity should be quantified using a liquid scintillation counter, with results expressed as pmol of [³H]-paclitaxel per mg of protein [4]. A significant increase in intracellular [³H]-paclitaxel accumulation in ABCB1-overexpressing cells in the presence of this compound would indicate effective inhibition of ABCB1-mediated efflux.

For the drug efflux assay, cells are first loaded with [³H]-paclitaxel for 2 hours at 37°C, then washed extensively with ice-cold PBS to remove extracellular radioactivity. Fresh medium containing this compound, verapamil (positive control), or vehicle control is added, and cells are incubated at 37°C for various time points (0, 30, 60, 90, and 120 minutes) [4]. At each time point, the medium is collected to measure the extruded radioactivity, and the cells are lysed to determine the remaining intracellular radioactivity. The efflux rate can be calculated as the percentage of initially accumulated radioactivity that is extruded over time. These assays collectively provide functional evidence of this compound's ability to inhibit ABCB1-mediated drug transport, directly validating the molecular docking predictions that suggested high-affinity binding to the transporter.

G cluster_0 Functional Assays cluster_1 Expression Analysis Start Start Experimental Validation CellCulture Cell Culture SW620/Ad300 & HEK293/ABCB1 with control lines Start->CellCulture Cytotoxicity Cytotoxicity Assays (MTT) CellCulture->Cytotoxicity Accumulation Drug Accumulation [³H]-paclitaxel assay Cytotoxicity->Accumulation Efflux Drug Efflux Assay Time-course measurement Accumulation->Efflux Western Western Blot Analysis ABCB1 expression levels Efflux->Western Immunofluorescence Immunofluorescence Cellular localization of ABCB1 Western->Immunofluorescence DataAnalysis Data Analysis & Statistical Validation Immunofluorescence->DataAnalysis End Validation Complete DataAnalysis->End

Diagram 1: Experimental validation workflow for assessing this compound-ABCB1 interactions. The process begins with cell culture establishment and progresses through functional assays and expression analysis, culminating in data analysis and statistical validation.

Western Blot and Immunofluorescence Analysis

Protein expression analysis via Western blotting provides crucial information about whether this compound affects ABCB1 expression levels. After treating SW620/Ad300 cells with this compound for various time intervals (0, 24, 48, and 72 hours), cells should be lysed using RIPA buffer supplemented with protease inhibitors [4]. The protein concentration should be determined using a bicinchoninic acid (BCA) assay, and equal amounts of protein (30 μg) should be separated by SDS-polyacrylamide gel electrophoresis and transferred to nitrocellulose or PVDF membranes. The membranes should be blocked with 5% non-fat milk, then incubated with primary antibodies against ABCB1 (Monoclonal, C219; dilution 1:1,000) and GAPDH (dilution 1:1,000) as a loading control [4]. After incubation with appropriate horseradish peroxidase-conjugated secondary antibodies, the protein bands should be visualized using enhanced chemiluminescence detection systems. Densitometric analysis using ImageJ software allows quantification of ABCB1 expression normalized to GAPDH [4].

Immunofluorescence analysis determines whether this compound affects the cellular localization of ABCB1, which is critical for its function. Cells should be grown on glass coverslips, treated with this compound for appropriate time periods, then fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 [4]. After blocking with bovine serum albumin, cells should be incubated with ABCB1 primary antibody overnight at 4°C, followed by incubation with Alexa Fluor 488-conjugated secondary antibody. The nuclei should be counterstained with DAPI (4',6-diamidino-2-phenylindole), and the cells visualized using a confocal microscope [4]. ABCB1 typically localizes to the plasma membrane, and any this compound-induced alteration in this distribution pattern would suggest an additional mechanism beyond direct binding inhibition. These experiments collectively provide comprehensive validation of this compound's interaction with and functional impact on ABCB1.

Data Integration and Discussion

Integrating computational predictions with experimental results provides a comprehensive understanding of this compound's mechanism as an ABCB1 inhibitor. The molecular docking studies predicted that this compound would bind with high affinity to ABCB1's drug-binding pocket through a combination of π-π interactions and two hydrogen bonds [4]. These computational findings receive strong support from the experimental observations that this compound significantly increases intracellular accumulation of [³H]-paclitaxel in ABCB1-overexpressing cells without altering ABCB1 expression or membrane localization [4] [7]. This convergence of in silico and in vitro evidence suggests that this compound functions primarily as a competitive inhibitor that occupies the substrate-binding site, physically blocking access to chemotherapeutic agents and interfering with the transport mechanism.

The functional implications of this compound-ABCB1 interaction extend to its ability to reverse multidrug resistance in various cancer models. Cytotoxicity assays demonstrate that non-toxic concentrations of this compound significantly potentiate the efficacy of paclitaxel and doxorubicin in ABCB1-overexpressing cells, reducing the IC₅₀ values by several-fold [4]. This reversal effect appears to be specific to ABCB1 substrates, as this compound does not alter sensitivity to cisplatin, which is not transported by ABCB1 [4]. Furthermore, this compound effectively inhibits the growth of resistant multicellular tumor spheroids (MCTS), a three-dimensional model that more closely mimics in vivo tumor conditions [7]. These findings collectively position this compound as a promising resistance reversal agent that could potentially restore chemosensitivity in refractory cancers expressing ABCB1.

The proposed molecular mechanism involves this compound binding to the substrate pocket of ABCB1 and potentially stimulating its ATPase activity in a manner that competitively inhibits the transport of other substrates. ABCB1 normally functions through an ATP-dependent mechanism where substrate binding stimulates ATP hydrolysis, providing the energy required for conformational changes and substrate translocation [2] [3]. By binding to the substrate site without being efficiently transported, this compound may engage the transporter in a non-productive cycle that depletes ATP without accomplishing efflux of chemotherapeutic agents. This hypothesis is consistent with the observed stimulation of ATPase activity by this compound and would explain its effective reversal of multidrug resistance despite not downregulating ABCB1 expression [4].

From a translational perspective, the this compound-ABCB1 interaction presents both opportunities and challenges for clinical development. As an EGFR inhibitor that has already undergone clinical evaluation, this compound has established safety and pharmacokinetic profiles that could facilitate repurposing for multidrug resistance reversal [4]. However, researchers must carefully consider the potential for drug-drug interactions when combining this compound with chemotherapeutic agents, particularly those with narrow therapeutic indices. Additionally, the dual targeting of EGFR and ABCB1 could potentially yield synergistic effects in cancers that overexpress both targets, but might also complicate the toxicity profile. Further investigation in animal models and ultimately clinical trials will be necessary to establish the therapeutic window for this compound as a multidrug resistance reversal agent.

Applications and Conclusions

The integrated protocol for studying this compound-ABCB1 interactions presented in this application note provides researchers with a comprehensive framework for investigating this promising multidrug resistance reversal agent. The combination of computational molecular docking with experimental validation assays creates a robust workflow for characterizing the binding interaction, assessing functional impact, and elucidating the mechanism of action. These methodologies can be adapted to study other ABCB1 inhibitors or modified for investigating interactions with related ABC transporters such as ABCG2 (BCRP) or ABCC1 (MRP1), which also contribute to multidrug resistance in cancer.

The potential applications of this compound as an ABCB1 inhibitor extend beyond laboratory research to clinical drug development. The ability to reverse ABCB1-mediated multidrug resistance could significantly improve outcomes in various cancers where efflux transporters contribute to treatment failure. Specifically, this compound could be evaluated in combination regimens with paclitaxel, doxorubicin, or other ABCB1 substrate chemotherapeutics in cancers known for ABCB1 overexpression, such as colorectal cancer, renal cell carcinoma, and certain hematological malignancies [4] [5]. The dual EGFR and ABCB1 targeting capability of this compound might be particularly advantageous in cancers where both targets are relevant, such as head and neck squamous cell carcinoma or non-small cell lung cancer [4].

Several limitations and considerations should be addressed in future research. The homology model used for docking, while based on a relevant crystal structure, may not capture the full conformational flexibility of ABCB1, which undergoes substantial structural changes during its transport cycle [6] [2]. Additionally, the potential for this compound to inhibit other ABC transporters should be systematically evaluated to understand its selectivity profile. Further investigation is also needed to determine whether this compound is itself transported by ABCB1 or functions as a pure inhibitor, as this would impact its pharmacokinetics and dosing schedule in combination therapies. Advanced techniques such as molecular dynamics simulations could provide deeper insights into the stability of the this compound-ABCB1 complex and the precise molecular details of the inhibition mechanism.

References

Quantitative Metabolic Stability Parameters

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes core quantitative data for Sapitinib (AZD8931) from validated metabolic stability studies, providing a benchmark for your experiments.

Parameter Value Experimental Context
In vitro half-life (t₁/₂) 21.07 min Incubation in Human Liver Microsomes (HLMs) [1] [2]
Intrinsic Clearance (CLᵢₙₜ) 38.48 mL/min/kg Calculated from HLM incubation data [1] [2]
Metabolic Stability Outlook Moderate Interpretation of CLᵢₙₜ and t₁/₂, suggesting good bioavailability [1]
Major Metabolizing Enzyme CYP3A4 Prediction from in silico StarDrop WhichP450 module [1] [2]
Key Metabolic Soft Spots Piperidine ring, N-methylacetamide group Identified via in silico analysis and confirmed in vitro [1] [2]

Experimental Protocols & Methodologies

Here are detailed FAQs and guides for the core experiments used to generate the above data.

In Vitro Metabolic Stability in Human Liver Microsomes (HLMs)

Q: What is a standard protocol for assessing this compound's metabolic stability in HLMs?

A: This protocol is used to determine the in vitro half-life and intrinsic clearance [1].

  • Materials: this compound, Human Liver Microsomes (HLM, e.g., Corning Gentest), NADPH Regenerating System, MgCl₂, Phosphate Buffer (50 mM, pH 7.4), ice-cold Acetonitrile [1] [3].
  • Incubation Procedure:
    • Pre-incubation: In a shaking water bath at 37°C, incubate HLMs (e.g., 0.5-1 mg protein/mL) with this compound (e.g., 1 µM) in phosphate buffer with MgCl₂ for 5 minutes [1] [3].
    • Initiate Reaction: Start the metabolic reaction by adding the NADPH Regenerating System.
    • Time Points: At predetermined time points (e.g., 0, 5, 15, 30, 45, 60 minutes), remove an aliquot of the incubation mixture.
    • Terminate Reaction: Immediately add ice-cold acetonitrile to the aliquot to precipitate proteins and stop the reaction.
  • Sample Analysis:
    • Centrifuge the terminated samples to remove precipitated proteins.
    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent this compound concentration at each time point [1].
  • Data Calculation: Plot the natural logarithm of the remaining this compound concentration versus time. The slope of the linear regression is used to calculate the in vitro half-life (t₁/₂ = -0.693/slope) and subsequently the intrinsic clearance [1].

The workflow below illustrates the key steps of this HLM incubation experiment.

Start Start HLM Incubation Prep Pre-incubate HLMs with this compound (1 µM) at 37°C for 5 min Start->Prep Initiate Initiate reaction with NADPH Regenerating System Prep->Initiate Sample Collect aliquots at multiple time points (0, 5, 15, 30, 45, 60 min) Initiate->Sample Stop Stop reaction with ice-cold Acetonitrile Sample->Stop Analyze Analyze supernatant via LC-MS/MS to quantify remaining this compound Stop->Analyze Calculate Calculate half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) Analyze->Calculate

Reactive Metabolite Investigation

Q: How can I investigate if this compound forms reactive metabolites?

A: this compound can form reactive iminium and aldehyde intermediates, which can be trapped and identified [3].

  • Objective: To trap and characterize reactive intermediates generated during metabolism.
  • Trapping Agents:
    • Potassium Cyanide (KCN): Traps reactive iminium ions to form stable cyano-adducts [3].
    • Methoxyamine (MeONH₂): Traps reactive aldehyde groups to form stable oxime-adducts [3].
  • Procedure:
    • Set up the standard HLM incubation as described above.
    • Include parallel experiments where either 1.0 mM KCN or 2.5 mM MeONH₂ is added to the incubation mixture before initiating the reaction with NADPH [3].
    • Process and analyze the samples using LC-MS/MS. The formation of adducts is detected by monitoring specific mass shifts (e.g., +25 for a single CN group) [3].

Troubleshooting Common Issues

Q: We observe high variability in our LC-MS/MS results for this compound. What could be the cause?

A: Here are common issues and solutions based on the validated bioanalytical method [1]:

  • Cause 1: Poor Chromatographic Separation
    • Solution: The Luna 3 µm PFP(2) column (150 x 4.6 mm) is recommended for optimal peak shape and separation. Standard C18 columns can cause peak tailing and longer retention times [1].
  • Cause 2: Inefficient Sample Cleanup
    • Solution: Protein precipitation with acetonitrile was validated and provided high, reproducible recovery (~101%). Solid-phase extraction was found to be less effective for this analyte [1] [2].
  • Cause 3: Matrix Effects from HLM
    • Solution: Always use a stable isotope-labeled or structurally similar internal standard (e.g., Filgotinib was used in the developed method) and calculate the IS-normalized matrix factor to account for ion suppression or enhancement [1].

Q: How can we use this data to design a more metabolically stable this compound analog?

A: The data points to specific structural modifications.

  • Strategy 1: Block Metabolism at Soft Spots
    • Target: The piperidine ring and the N-methylacetamide group are the primary sites of metabolism [1] [3].
    • Action: Consider strategic substitution to block oxidation at these sites, for example, by introducing deuterium or small alkyl groups on the alpha-carbons adjacent to the piperidine nitrogen [3].
  • Strategy 2: Disfavor Bioactivation Pathways
    • Target: The same soft spots that lead to clearance can generate reactive intermediates [3].
    • Action: Modifying the N-methylacetamide group could prevent the formation of the reactive aldehyde intermediate, potentially reducing metabolic liability and the risk of toxicity [3].

The diagram below summarizes the primary metabolic pathways and proposed optimization strategies for this compound.

This compound This compound CYP3A4 Major Enzyme: CYP3A4 This compound->CYP3A4 SoftSpot1 Metabolic Soft Spot: Piperidine Ring CYP3A4->SoftSpot1 SoftSpot2 Metabolic Soft Spot: N-methylacetamide Group CYP3A4->SoftSpot2 Pathway1 Oxidation → Iminium Ions (Potential Toxicity) SoftSpot1->Pathway1 Pathway2 Oxidative Dealkylation → Aldehyde Intermediate (Potential Toxicity) SoftSpot2->Pathway2 Strategy1 Optimization Strategy: Block metabolism via deuterium or alkyl substitution Pathway1->Strategy1 Strategy2 Optimization Strategy: Modify N-methylacetamide group to prevent cleavage Pathway2->Strategy2

References

Troubleshooting Guide: Reducing Sapitinib Bioactivation

Author: Smolecule Technical Support Team. Date: February 2026

This guide summarizes the key strategies and supporting evidence for mitigating reactive intermediate formation.

Strategy Experimental Evidence / Proposed Mechanism Key Findings & Relevance

| Use Trapping Agents | Incubate sapitinib with Human Liver Microsomes (HLMs) and trapping agents:

  • Potassium cyanide (KCN) for iminium ions.
  • Methoxyamine for aldehyde intermediates. [1] | Directly traps reactive intermediates, confirming bioactivation pathways and allowing for measurement of mitigation strategies. [1] | | Structural Modification | Target the piperidine ring and the N-acetamide group for medicinal chemistry optimization. [1] | Proposed as a primary method to prevent the formation of reactive metabolites at the source, though not yet experimentally demonstrated for this compound. [1] | | Intermittent Dosing (Pulsed) | Clinical study of pulsed high-dose AZD8931 (this compound) with FOLFIRI chemotherapy. [2] | Suggests pulsed dosing may improve therapeutic index and manage toxicity, potentially related to reduced metabolite accumulation. [2] |

Detailed Experimental Protocols

Here are methodologies for key experiments to study and reduce this compound bioactivation.

Protocol 1: Trapping Reactive Intermediates with LC-MS/MS Analysis

This method identifies and characterizes reactive intermediates formed during microsomal incubation. [1]

  • Objective: To trap and identify iminium and aldehyde reactive intermediates of this compound formed in vitro.
  • Materials:
    • Human Liver Microsomes (HLMs)
    • This compound (AZD8931)
    • NADPH regenerating system
    • Trapping agents: Potassium cyanide (KCN) and Methoxyamine
    • LC-MS/MS system
  • Procedure:
    • Incubation Setup: Prepare incubation mixtures containing HLMs (e.g., 0.5 mg/mL), this compound (e.g., 10-50 µM), and a trapping agent (e.g., 1 mM KCN or 5 mM methoxyamine) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
    • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
    • Control Experiments: Include control incubations without NADPH or without the trapping agent.
    • Incubate: Shake the mixtures at 37°C for a predetermined time (e.g., 60 minutes).
    • Terminate and Analyze: Stop the reaction (e.g., with ice-cold acetonitrile), centrifuge to remove proteins, and analyze the supernatant using LC-MS/MS.
  • Expected Outcome: Detection of cyano-adducts (from iminium trapping with KCN) and oxime-adducts (from aldehyde trapping with methoxyamine), confirming the bioactivation pathways. [1]
Protocol 2: Assessing Impact on Efficacy in Resistance Models

This protocol evaluates if this compound can reverse multi-drug resistance (MDR), an important efficacy consideration if structural changes are made.

  • Objective: To determine if this compound overcomes ABCB1/P-glycoprotein-mediated MDR in colon cancer cells. [3]
  • Materials:
    • Paired cell lines: Drug-sensitive (e.g., SW620) and ABCB1-overexpressing resistant (e.g., SW620/Ad300) human colon cancer cells.
    • Cytotoxic drugs: Paclitaxel, Doxorubicin.
    • This compound
    • MTT assay reagents
  • Procedure:
    • Cytotoxicity Assessment: Treat both sensitive and resistant cell lines with varying concentrations of paclitaxel or doxorubicin, alone and in combination with non-toxic concentrations of this compound (e.g., 0.1-3 µM).
    • MTT Assay: After a set incubation period (e.g., 72 hours), perform an MTT assay to determine cell viability.
    • Calculate Reversal Fold: Calculate the IC50 values for the cytotoxic drugs with and without this compound. The reversal fold is calculated as (IC50 of cytotoxic drug alone) / (IC50 of cytotoxic drug + this compound).
  • Expected Outcome: A significant increase in cytotoxicity (higher reversal fold) in the resistant cells indicates this compound inhibits the ABCB1 transporter, reversing MDR. [3]

This compound Bioactivation Pathway

The diagram below illustrates the two primary bioactivation pathways of this compound identified in research, highlighting where interventions like trapping agents act.

G cluster_path1 Pathway 1: Piperidine Ring Oxidation cluster_path2 Pathway 2: N-Acetamide Oxidative Dealkylation This compound This compound PiperidineOxidation Enzymatic Oxidation This compound->PiperidineOxidation Dealkylation Oxidative Dealkylation This compound->Dealkylation IminiumIntermediate Iminium Ion Reactive Intermediate PiperidineOxidation->IminiumIntermediate TrappedIminium Trapped Cyanide Adduct IminiumIntermediate->TrappedIminium KCN Trapping LayoutSpacer AldehydeIntermediate Unstable Aldehyde Reactive Intermediate Dealkylation->AldehydeIntermediate TrappedAldehyde Trapped Oxime Adduct AldehydeIntermediate->TrappedAldehyde Methoxyamine Trapping

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive intermediates of this compound, and how are they formed? A1: The primary reactive intermediates are two iminium ions and one aldehyde. They are formed through two main bioactivation pathways: 1) hydroxylation of the piperidine ring's α-carbons, leading to iminium ions, and 2) oxidative dealkylation of the N-acetamide side chain, generating an unstable aldehyde intermediate. [1]

Q2: Why is it important to reduce this compound's reactive intermediate formation? A2: While not directly proven for this compound, reactive intermediates are generally a concern in drug development. They can covalently bind to cellular proteins, potentially leading to idiosyncratic toxicity, oxidative stress, or immune-mediated adverse drug reactions. Mitigating their formation is a key strategy to improve a drug candidate's safety profile.

Q3: If we modify the this compound structure to reduce bioactivation, could we lose its efficacy against drug-resistant cancers? A3: This is a critical consideration. Research shows this compound can reverse Multi-Drug Resistance (MDR) by inhibiting the ABCB1 transporter. [3] Any structural modifications aimed at the piperidine or acetamide groups must be evaluated not only for reduced bioactivation but also for retention of this ABCB1 inhibition activity and its primary EGFR/HER2/HER3 inhibition potency.

References

overcoming Sapitinib metabolic lability in drug design

Author: Smolecule Technical Support Team. Date: February 2026

Sapitinib Metabolic Stability Profile

The table below summarizes key quantitative data on this compound's metabolic stability from validated studies.

Parameter Value Experimental Context
Intrinsic Clearance (CLint) 38.48 mL/min/kg Human Liver Microsomes (HLMs), predicts moderate hepatic extraction ratio [1].
In Vitro Half-Life (t1/2) 21.07 minutes Human Liver Microsomes (HLMs) incubation [1].
Major Metabolizing Enzyme CYP3A4 Predicted by in silico StarDrop WhichP450 module [1].
Composite Metabolic Lability (CSL) 0.9947 In silico prediction (scale 0-1); value close to 1 indicates high metabolic lability [1].
Primary Metabolic Soft Spots Piperidine ring, N-methylacetamide group Sites prone to oxidation and cleavage, leading to reactive intermediates [1] [2].

Troubleshooting Guide & FAQs

Here are answers to common technical challenges in investigating this compound's metabolism.

FAQ 1: What are the primary metabolic soft spots in the this compound structure, and what are the consequences? The piperidine moiety and the N-methylacetamide group have been identified as the primary soft spots responsible for this compound's high metabolic lability [1] [2].

  • Consequences: Metabolism at the piperidine ring nitrogen activates adjacent carbon atoms, leading to the formation of reactive iminium intermediates. Oxidative dealkylation of the N-methylacetamide group can generate an unstable aldehyde intermediate [2]. These reactive species can be trapped experimentally with potassium cyanide and methoxyamine, respectively [2].

FAQ 2: What is a validated LC-MS/MS method for quantifying this compound in metabolic stability studies? A highly sensitive, specific, and validated LC-MS/MS method for this compound quantification in Human Liver Microsomes (HLM) is described below [1].

  • Analytical Platform: LC-MS/MS with electrospray ionization (ESI) in positive ion mode.
  • Chromatography:
    • Column: Luna 3 µm PFP(2) (150 x 4.6 mm).
    • Mobile Phase: Isocratic system.
    • Run Time: 3 minutes.
  • Detection: Multiple Reaction Monitoring (MRM).
  • Internal Standard: Filgotinib (FGT).
  • Calibration Range: 1 - 3000 ng/mL in HLM matrix.
  • Sample Preparation: Protein precipitation extraction.
  • Validation: The method meets FDA guidelines for bioanalytical method validation, with demonstrated linearity, precision, accuracy, and recovery [1].

FAQ 3: How can we rationally design a this compound analog with improved metabolic stability? Based on the identified soft spots, strategic structural modifications can be explored:

  • Target the Piperidine Ring: Consider blocking the metabolically vulnerable alpha-carbons adjacent to the nitrogen. This could involve deuterium incorporation at these sites (deuterium swap) to potentially slow down metabolism via the Kinetic Isotope Effect, or replacing the piperidine ring with a structurally constrained, less labile bioisostere [1].
  • Modify the N-Methylacetamide Group: To prevent oxidative dealkylation, consider replacing the N-methyl group with a cyclopropyl or other small, stable group that is less susceptible to enzymatic oxidation [1].
  • Utilize In Silico Tools: Early in the design process, use software like StarDrop's WhichP450 module to predict the metabolic lability of newly designed analogs before synthesis, saving time and resources [1].

Experimental Workflow Diagrams

The following diagrams outline the core workflows for metabolic stability assessment and mitigation strategy development.

metabolism_study cluster_InSilico In Silico Phase cluster_InVitro In Vitro Phase cluster_SampleAnalysis Sample Analysis Phase cluster_DataAnalysis Data Analysis Phase Start Start Metabolic Stability Study InSilico In Silico Prediction Start->InSilico InVitro In Vitro Incubation InSilico->InVitro A Predict Major CYP Enzyme (e.g., CYP3A4) SamplePrep Sample Analysis InVitro->SamplePrep D Incubate this compound with Human Liver Microsomes (HLM) DataAnalysis Data Analysis & Reporting SamplePrep->DataAnalysis G Sample Preparation (Protein Precipitation) I Calculate Parent Drug Remaining Over Time B Identify Sites of Metabolism (SOM) (e.g., Piperidine ring) C Calculate Composite Stability Lab (CSL) E Sample at Time Points (e.g., 0, 5, 15, 30, 45 min) F Stop Reaction (e.g., with ACN) H LC-MS/MS Analysis (Validated Method) J Determine in vitro t½ and Intrinsic Clearance (CLint)

References

Sapitinib analytical method validation parameters

Author: Smolecule Technical Support Team. Date: February 2026

Sapitinib LC-MS/MS Method Validation Parameters

The table below summarizes the core validation parameters for the this compound LC-MS/MS method as established in recent research [1] [2] [3].

Validation Parameter Result / Description
Analytical Technique Liquid chromatography with tandem mass spectrometry (LC-MS/MS)
Detection Mode Electrospray Ionization (ESI), positive ion mode, Multiple Reaction Monitoring (MRM)
Intended Application Quantification of this compound in Human Liver Microsome (HLM) matrix & metabolic stability assessment
Linearity Range 1 - 3000 ng/mL
Regression Equation y = 1.7298x + 3.62941 (r² = 0.9949)
Limit of Quantification (LOQ) 0.88 ng/mL
Precision (Intra-day) 0.29% - 6.31%
Precision (Inter-day) -1.45% - 7.25%
Extraction Recovery 101.33% ± 2.11 (SPT), 106.12% ± 4.92 (IS: Filgotinib)
Chromatographic Column Luna 3 µm PFP(2) (150 × 4.6 mm)
Run Time 3 minutes

| Metabolic Stability Results | In vitro half-life (t1/2): 21.07 min Intrinsic Clearance (CLint): 38.48 mL/min/kg |

Experimental Protocol & Methodology

Here is a detailed workflow for the analytical method and metabolic stability assessment, which you can adapt into standard operating procedures.

Sample Preparation and Analysis [1] [2]:

  • Extraction Method: Protein precipitation is used for sample preparation. The recovery rates for both this compound and the internal standard (Filgotinib) were found to be acceptable and reproducible.
  • Chromatographic Conditions:
    • Column: Luna 3 µm PFP(2) (150 × 4.6 mm). The search results note that this column provided superior peak shape and a shorter retention time compared to standard C18 columns.
    • Mobile Phase: An isocratic elution system is used.
    • Flow Rate: 0.4 mL/min.
    • Injection Volume: 5 µL.
    • Run Time: 3 minutes.
  • Mass Spectrometric Conditions:
    • Ion Source: Electrospray Ionization (ESI).
    • Polarity: Positive ion mode.
    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Metabolic Stability Incubation Protocol [1]: The established LC-MS/MS method was applied to assess the metabolic stability of this compound in HLMs.

  • Incubation: this compound (at a concentration of 1 µM) is incubated with pooled HLMs in the presence of an NADPH-generating system.
  • Sampling: Aliquots are taken at predetermined time intervals (e.g., 0, 5, 15, 30, 45, 60 minutes).
  • Reaction Termination: The metabolic reaction in each aliquot is stopped by adding an equal volume of ice-cold acetonitrile containing the internal standard (Filgotinib).
  • Analysis: The concentration of the parent drug (this compound) in each sample is quantified using the validated LC-MS/MS method.
  • Data Calculation: The natural logarithm of the remaining this compound concentration is plotted against time. The slope of the linear regression is used to calculate the in vitro half-life (t1/2), and intrinsic clearance (CLint) is then determined using the well-stirred model.

The following diagram illustrates the logical workflow for the metabolic stability assessment:

metabolic_stability Start Start Metabolic Stability Assay Incubate Incubate this compound (1 µM) with HLMs and NADPH system Start->Incubate Sample Take aliquots at time intervals (0, 5, 15...60 min) Incubate->Sample Stop Stop reaction with ice-cold ACN + Internal Standard Sample->Stop Analyze Analyze samples using validated LC-MS/MS Stop->Analyze Calculate Calculate remaining This compound (%) Analyze->Calculate Plot Plot Ln(Concentration) vs. Time Calculate->Plot Results Determine in vitro t₁/₂ and Intrinsic Clearance (CLᵢₙₜ) Plot->Results

Frequently Asked Questions (FAQs)

Q1: Why was a Luna PFP column chosen over a standard C18 column for this method? A1: During method development, a standard C18 column resulted in chromatographic peak tailing, poor separation, and longer retention times. The Luna PFP(2) column was selected because it provided optimal peak shape, good separation of this compound and the internal standard (Filgotinib), and a fast run time of only 3 minutes [1].

Q2: What is the justification for using Filgotinib as the Internal Standard (IS)? A2: Filgotinib was chosen for three key reasons [1] [2]:

  • It is effectively extracted from the HLM matrix using the same protein precipitation method as this compound, with high and reproducible recovery.
  • It is well-separated from this compound in the short, 3-minute chromatographic run.
  • There are no known approved prescriptions for the concurrent use of this compound and Filgotinib, minimizing the risk of interference in real-world applications.

Q3: What does the metabolic stability data suggest about this compound's in vivo behavior? A3: this compound exhibited an in vitro half-life of 21.07 minutes and a moderate intrinsic clearance of 38.48 mL/min/kg. These values suggest that this compound has a moderate extraction ratio, which is a positive indicator for good in vivo bioavailability [1] [3].

Q4: Are there any known reactive metabolites of this compound that researchers should be aware of? A4: Yes, prior research has characterized reactive intermediates of this compound. In vitro studies with HLMs have identified the formation of two iminium ions and one aldehyde intermediate, suggesting bioactivation pathways primarily around the piperidine ring and the N-methylacetamide group [4]. This information is crucial for comprehensive metabolic profiling.

Troubleshooting Guide

Issue Potential Cause Suggested Action
Poor Peak Shape / Tailing Inappropriate column chemistry Switch from a C18 to a PFP column as recommended by the method [1].
Low Recovery of Analyte Inefficient protein precipitation Ensure the correct ratio of precipitation solvent (acetonitrile) to sample is used. Verify the mixing and centrifugation steps.
Loss of Sensitivity / High Background Matrix effect from HLM Use the internal standard (Filgotinib) to normalize for any matrix effects. The method reported an acceptable IS-normalized matrix factor [1] [2].
Inconsistent Metabolic Half-life Non-linear kinetics, cofactor depletion Ensure the incubation concentration is at 1 µM (to stay below the Michaelis-Menten constant) and verify the activity and concentration of the HLM and NADPH system [1].

References

addressing Sapitinib cytotoxicity in normal cells

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms and Evidence of Cytotoxicity

Understanding the potential mechanisms behind Sapitinib's effects on normal cells is the first step in troubleshooting experimental issues.

  • Primary Mechanism: Pan-erbB Inhibition: this compound is a potent inhibitor of the epidermal growth factor receptor (EGFR) family, targeting EGFR, ErbB2 (HER2), and ErbB3 [1]. While this is its intended anticancer action, these receptors are also involved in the maintenance and function of various normal cells. Inhibition in normal tissues could underlie some off-target cytotoxic effects observed in experiments.

  • Metabolic Bioactivation: An in vitro metabolism study identified that this compound can be bioactivated into reactive intermediates [2]. The metabolism occurs primarily in the liver and is centered on its piperidine and N-acetamide moieties.

    • Two iminium ions and one aldehyde intermediate were trapped and characterized using LC-MS/MS.
    • These reactive species can potentially bind to cellular macromolecules, leading to direct cytotoxicity or idiosyncratic immune reactions, which might manifest as toxicity in normal cells [2].
  • Indirect Evidence from Analogues: Several other EGFR inhibitors with a similar quinazoline scaffold (e.g., lapatinib, erlotinib, gefitinib) have been shown to reverse multidrug resistance (MDR) in cancer cells by inhibiting efflux transporters like ABCB1 (P-glycoprotein) [1]. While this specific interaction for this compound was demonstrated in resistant cancer cells, it highlights that the drug can interfere with key cellular transporters. Theoretically, similar interactions in normal cells could disrupt their homeostasis.

The table below summarizes the key experimental findings relevant to cytotoxicity.

Observation/Finding Relevant System/Cell Type Implication for Normal Cells
Inhibition of EGFR, ErbB2, ErbB3 [1] Target in cancer cells Off-target effects possible in normal cells expressing these receptors.
Generation of iminium and aldehyde reactive intermediates [2] Human liver microsomes Potential for bioactivation-induced direct cytotoxicity or immune-mediated toxicity.
Inhibition of ABCB1 transporter function [1] Multidrug-resistant colon cancer cells (SW620/Ad300) Potential for unintended disruption of transporter activity in normal cells.

Experimental Protocols for Assessing Cytotoxicity

Here are detailed methodologies for key experiments you can perform to investigate this compound's cytotoxicity in your normal cell models.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT)

The MTT assay is a standard colorimetric method to determine cell viability and metabolic activity [3].

  • Cell Seeding: Seed your normal cells (e.g., human fibroblast or primary cell lines) in a 96-well plate at a density of ( 5 \times 10^3 ) to ( 1 \times 10^4 ) cells per well in complete medium. Include control wells for background (medium only).
  • Compound Treatment: After 24 hours, treat the cells with a dilution series of this compound (e.g., 0.1 µM to 100 µM). Include a negative control (vehicle, e.g., DMSO at a final concentration ≤0.1%) and a positive control for cytotoxicity (e.g., 1% Triton X-100).
  • Incubation and MTT Addition: Incubate for the desired time (e.g., 72 hours). Then, add MTT reagent (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C.
  • Solubilization and Measurement: Carefully remove the medium and dissolve the formed purple formazan crystals in DMSO or a specified solubilization solution. Shake the plate gently for 15 minutes.
  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Detection of Reactive Metabolites

This protocol is based on the study that characterized this compound's bioactivation pathways [2].

  • Incubation Setup: In a final volume of 200 µL, incubate human liver microsomes (0.5-1.0 mg/mL protein) with this compound (50 µM) in a potassium phosphate buffer (100 mM, pH 7.4) with MgCl₂ (5 mM).
  • Trapping Reaction: Include trapping agents in the mixture:
    • Potassium cyanide (KCN, 1 mM) to capture iminium ions.
    • Methoxyamine (1 mM) to capture aldehyde intermediates.
  • Reaction Initiation and Termination: Start the reaction by adding NADPH (1 mM) to generate the metabolizing system. Incubate at 37°C for 60 minutes. Stop the reaction by adding 200 µL of ice-cold acetonitrile.
  • Sample Analysis: Centrifuge the samples at high speed (e.g., 14,000 × g for 10 minutes) to pellet precipitated proteins. Analyze the supernatant using LC-MS/MS to detect and characterize the cyanide and methoxyamine adducts, which indicate the formation of reactive intermediates.

Frequently Asked Questions (FAQs)

Q1: My viability assays in normal human fibroblasts show significant toxicity at 10 µM this compound. Is this expected? A1: Yes, this is plausible. While a definitive toxic concentration in all normal cells is not established, the mechanisms of bioactivation [2] and potent receptor inhibition [1] suggest potential off-target effects. You should:

  • Establish a dose-response curve to determine the IC₅₀ in your specific cell model.
  • Compare the IC₅₀ with the effective concentration you use in your cancer models. A narrow therapeutic window indicates high cytotoxicity.
  • Use a positive control for cytotoxicity in your assay to confirm its proper functionality [3].

Q2: Could this compound's cytotoxicity be related to its solvent (DMSO)? A2: This is a critical control. DMSO itself can affect cell viability at high concentrations.

  • Ensure the final DMSO concentration is ≤0.1% in all wells, including your vehicle control [1].
  • Run a DMSO-only control group alongside your this compound-treated groups. If cytotoxicity is absent in the DMSO control but present in the this compound groups, the effect can be attributed to the drug itself.

Q3: Are there specific pathways I should investigate to understand the mechanism of toxicity in my normal cells? A3: Yes, based on the available research, focus on:

  • EGFR/ErbB Signaling Pathway: Check the phosphorylation status of EGFR, HER2, and downstream effectors like AKT and ERK in your normal cells after treatment to confirm on-target inhibition [1].
  • Stress Response Pathways: Investigate pathways related to reactive metabolite-induced stress, such as the Nrf2 pathway for oxidative stress or markers of apoptosis (e.g., caspase-3 cleavage).
  • The Hippo Pathway: While evidence comes from a different drug (sunitinib) [4], this pathway is involved in regulating cell growth and organ size, and its disruption can lead to cellular damage. It could be a novel avenue to explore for this compound-induced toxicity, particularly in cells like cardiomyocytes.

Pathway and Workflow Visualizations

The following diagrams summarize the key information and experimental plans.

sapitinib_cytotoxicity This compound This compound Metabolism Metabolism This compound->Metabolism  In vitro (HLM) Pan-erbB Inhibition Pan-erbB Inhibition This compound->Pan-erbB Inhibition Reactive Intermediates Reactive Intermediates Metabolism->Reactive Intermediates  Piperidine & N-acetamide  oxidation Mechanisms Mechanisms Effects Effects Mechanisms->Effects  Macromolecule  binding Potential Cytotoxicity\nin Normal Cells Potential Cytotoxicity in Normal Cells Effects->Potential Cytotoxicity\nin Normal Cells Reactive Intermediates->Mechanisms  Iminium ions  Aldehyde Inhibition of EGFR, HER2, HER3 Inhibition of EGFR, HER2, HER3 Pan-erbB Inhibition->Inhibition of EGFR, HER2, HER3 Disrupted cell signaling\n& homeostasis Disrupted cell signaling & homeostasis Inhibition of EGFR, HER2, HER3->Disrupted cell signaling\n& homeostasis Disrupted cell signaling\n& homeostasis->Potential Cytotoxicity\nin Normal Cells

experimental_workflow cluster_0 Mechanism Probes Start Suspected Cytotoxicity in Normal Cells Step1 Confirm Viability Loss (MTT/XTT Assay) Start->Step1 Step2 Establish Dose-Response (IC50 Calculation) Step1->Step2 Step3 Mechanism Investigation Step2->Step3 Result Data Integration & Strategy Adjustment Step3->Result ProbeA Reactive Metabolite Screening (LC-MS/MS) Step3->ProbeA ProbeB Western Blot: p-EGFR, p-AKT, p-ERK Step3->ProbeB ProbeC Hippo Pathway Analysis (e.g., YAP Localization) Step3->ProbeC

References

managing Sapitinib adverse effects in clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Sapitinib Adverse Effects: FAQ for Clinical Research

Here are answers to frequently asked questions about the adverse effect profile of this compound, based on available clinical trial results.

Question Key Findings & Clinical Data
What is the most common type of adverse effect? Skin and gastrointestinal (GI) toxicities are the most frequently reported AEs [1].
What are the specific skin-related AEs? Rash, dry skin, and acneiform dermatitis [1].
What are the specific GI-related AEs? Diarrhea is the most prominent GI adverse effect [1].
How does the AE rate compare to placebo? In a Phase II breast cancer study, AEs were more common with this compound than placebo. For example, diarrhea occurred in 40-51% of patients on this compound vs. 12% on placebo; rash in 32-48% vs. 12% [1].
Were there any serious cardiovascular AEs? A Phase I/II trial in colorectal cancer specifically monitored for cardiovascular AEs like QT prolongation and reduced left ventricular ejection fraction (LVEF) but reported no grade 5 (fatal) events. Most AEs were grade 3 or 4 [2] [3].
Does the dosing schedule influence toxicity? Research suggests that intermittent, high-dose "pulse" scheduling may improve the toxicity profile compared to continuous dosing, offering a potential strategy to manage AEs [4] [2] [3].

Proposed Experimental Protocol for Monitoring Adverse Effects

For researchers designing clinical trials or preclinical safety studies, the following protocol outlines a comprehensive approach to monitoring this compound-related toxicities.

Objective: To systematically characterize the onset, severity, and management of adverse events associated with this compound administration.

1. Patient Monitoring Schedule

  • Baseline: Perform complete physical exam, dermatological evaluation, and baseline ECG with QTc measurement.
  • During Treatment: Clinical assessments should be conducted at each cycle (e.g., every 2 weeks). Monitor for:
    • Skin Toxicity: Document the type, severity (using CTCAE grading), and extent of rash, dry skin, or acneiform dermatitis [1].
    • GI Toxicity: Record the frequency and severity of diarrhea [1].
    • Cardiovascular Toxicity: Conduct periodic ECGs to monitor QTc interval and echocardiograms to assess LVEF, as per the safety protocols used in clinical trials [2] [3].
  • Laboratory Tests: Perform routine hematology and serum chemistry panels (including liver and renal function tests) at baseline and each cycle.

2. Data Collection and Analysis

  • AE Documentation: Record all adverse events using the standard Common Terminology Criteria for Adverse Events (CTCAE) version.
  • Dose Modification Log: Track any dose reductions, interruptions, or discontinuations due to AEs, and document the specific AE leading to the change.
  • Correlative Biomarker Analysis (Exploratory): Investigate potential predictive biomarkers. For instance, analyze circulating exosomes for HER2/HER3 dimer levels, as a reduction in this dimer was associated with treatment response in one study and may provide insights into the drug's biological activity [2] [3].

This experimental workflow for monitoring and analyzing adverse events can be visualized as follows:

Start Patient Enrollment Baseline Baseline Assessments: Physical Exam, Dermatology ECG (QTc), Echocardiogram (LVEF) Lab Tests (Hematology, Chemistry) Start->Baseline Treatment This compound Dosing Baseline->Treatment Cycle_Monitoring Per-Cycle Monitoring Treatment->Cycle_Monitoring AE_Doc Adverse Event Documentation: - Skin (Rash, Dry Skin) - GI (Diarrhea) - Cardiovascular (QTc, LVEF) - Lab Abnormalities All graded per CTCAE Cycle_Monitoring->AE_Doc Data_Review Data Review & Analysis AE_Doc->Data_Review Action Management Actions: Dose Modification Supportive Care Data_Review->Action Action->Cycle_Monitoring Next Cycle

Mechanism of Action and Toxicity Pathway

The adverse effects of this compound are primarily "on-target," resulting from its intended mechanism of inhibiting the EGFR (ErbB) family of receptors, which are also expressed in normal skin and gastrointestinal tissues [5] [6]. The following diagram illustrates the signaling pathway and the postulated feedback loop that may contribute to toxicity.

Ligands External Growth Factors (e.g., EGF) EGFR EGFR/HER2/HER3 Receptors Ligands->EGFR Downstream Downstream Signaling (PI3K/AKT, RAS/MAPK) EGFR->Downstream Cell_Process Cellular Processes: Proliferation Survival Differentiation Downstream->Cell_Process This compound This compound (AZD8931) Pan-ErbB Inhibitor This compound->EGFR  Inhibits Feedback Postulated Feedback Activation of RTKs This compound->Feedback  May Cause Feedback->Downstream Resistance Mechanism

References

Sapitinib combination therapy to prevent feedback activation

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Feedback Activation & Sapitinib's Role

This compound is a pan-EGFR inhibitor that equipotently targets EGFR, HER2, and HER3 signaling [1] [2]. A key mechanism of resistance to targeted therapies like AKT inhibitors is feedback upregulation and phosphorylation of Receptor Tyrosine Kinases (RTKs) such as HER3, HER2, IGF-IR, and InsR [3]. This compound can be used in combination to block this compensatory survival signal.

The diagram below illustrates how this compound counteracts this feedback loop.

G AKTi AKT Inhibitor (e.g., Capivasertib) RTK_Act Feedback Activation of HER2/HER3/IGF-IR AKTi->RTK_Act Induces Apoptosis Enhanced Tumor Cell Death AKTi->Apoptosis Promotes This compound This compound (AZD8931) This compound->RTK_Act Blocks This compound->Apoptosis Synergizes Survival_Signal Persistent Survival Signals via PI3K/AKT This compound->Survival_Signal Inhibits RTK_Act->Survival_Signal Activates

Experimentally Tested Combination Strategies

The table below outlines specific drug combinations explored with this compound to prevent or overcome feedback activation.

Combination Drug Target/Class Proposed Mechanism for Overcoming Resistance Experimental Context (Cell Lines/Models)
Capivasertib [3] [4] [5] AKT inhibitor Blocks compensatory HER2/HER3 activation induced by AKT inhibition. HER2-amplified breast cancer; ER-positive breast cancer; Computational prediction models.
Alpelisib [1] PI3Kα inhibitor Simultaneously targets ERBB family and downstream PI3K/AKT pathway. HNSCC, liver, lung, pancreatic cancer in vitro and in vivo models.
FOLFIRI Chemotherapy [2] Cytotoxic (Irinotecan/5-FU) Pulsed, high-dose TKI schedule inhibits signaling without causing G1 arrest, maintaining sensitivity to S-phase specific chemo. Phase I/II clinical trial in metastatic colorectal cancer (RAS WT).

Experimental Protocols for Key Assays

Here are detailed methodologies for key experiments cited in the literature to validate the efficacy of this compound combinations.

Protocol: In Vitro Combination Synergy Screening

This protocol is based on high-throughput screening approaches like those used in large-scale combination studies [6] [7].

  • Cell Line Selection: Use molecularly characterized cell lines relevant to your cancer type (e.g., HER2-amplified breast cancer for capivasertib combination).
  • Drug Preparation:
    • Prepare a 7-point dose-response curve for the library drug (e.g., this compound) across a 1000-fold concentration range.
    • Use two optimized concentrations of the "anchor" drug (e.g., Capivasertib).
  • Dosing Scheme: Treat cells with the drug combination in a 2x7 matrix format. Include monotherapy and vehicle controls.
  • Viability Assay: Incubate for 72-96 hours, then measure cell viability using assays like CTG.
  • Data Analysis: Fit dose-response curves and calculate combination synergy using the Bliss independence model. A combination is often classified as synergistic if it causes an eightfold reduction in IC50 (ΔIC50) or a 20% reduction in viability (ΔEmax) beyond the Bliss-predicted effect [6] [7].
Protocol: Analyzing Signaling Feedback by Western Blot

This protocol validates the mechanism of feedback activation and its inhibition [3].

  • Cell Treatment:
    • Group 1: Vehicle control (DMSO)
    • Group 2: AKT inhibitor (e.g., 1 µM Capivasertib) alone for 6-24 hours
    • Group 3: this compound (e.g., 1 µM) alone for 6-24 hours
    • Group 4: Combination of both drugs
  • Protein Extraction and Western Blotting:
    • Lyse cells and quantify protein.
    • Separate proteins by SDS-PAGE and transfer to a membrane.
    • Probe with primary antibodies against:
      • pHER3 (Tyr1289) - Key feedback marker
      • pHER2 (Tyr1221/1222)
      • pAKT (Ser473) - Downstream pathway readout
      • Total HER3, HER2, AKT - Loading controls
      • β-actin or GAPDH - Housekeeping controls
  • Expected Outcome: Treatment with AKT inhibitor alone should increase pHER3 levels. The combination with this compound should suppress this feedback upregulation.

Troubleshooting Common Experimental Issues

Issue: Lack of Synergistic Effect in Validation Experiments

  • Solution: Verify the molecular context of your model. Resistance mechanisms are highly context-dependent [6]. Ensure your cell line exhibits the expected feedback loop (e.g., check for baseline HER2/HER3 expression). Re-optimize drug concentration ratios, as synergy often occurs within a specific range [6] [2].

Issue: High Toxicity or Poor Tolerability in In Vivo Models

  • Solution: Consider an intermittent dosing schedule. Preclinical models and clinical trials have shown that pulsed, high-dose schedules (e.g., 4 days on/3 days off) can maintain efficacy while improving tolerability compared to continuous dosing [2].

Issue: Interpreting Mechanisms in a Complex Signaling Network

  • Solution: Employ computational tools. Algorithms like DIPx use Pathway Activation Scores (PAS) from gene expression and mutation data to predict synergistic pairs and identify pathways mediating the combination effect, such as ERBB signaling and focal adhesion [4] [5].

Advanced Strategy: Computational Prediction of Synergy

The DIPx algorithm workflow demonstrates how to systematically predict and analyze drug synergy, as illustrated for the Capivasertib + this compound combination.

G Input Input Data: Gene Expression & Mutation Profiles PAS Calculate Pathway Activation Scores (PAS) Input->PAS Model Random Forest Model (Prediction & Confidence Score) PAS->Model Output Predicted Loewe Synergy Score Model->Output Insight Biological Insight: Identify key pathways (e.g., ERBB, Focal Adhesion) Model->Insight

References

Sapitinib vs gefitinib potency in tumor cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Potency and Mechanisms of Action

Sapitinib is a pan-erbB inhibitor, meaning it simultaneously and equipotently targets EGFR (erbB1), HER2 (erbB2), and HER3 (erbB3) signaling [1] [2] [3]. In contrast, Gefitinib is a first-generation TKI with a narrower spectrum, primarily targeting EGFR [1] [4]. This fundamental difference in mechanism contributes to this compound's enhanced potency and its potential to overcome certain resistance pathways.

The table below summarizes key experimental findings from the literature:

Aspect This compound (AZD8931) Gefitinib Experimental Context
Primary Target(s) EGFR, HER2, HER3 (pan-erbB) [2] [3] EGFR (erbB1) [1] [4] Cell-free enzymatic assays [2].
Reported IC50 Values EGFR: 4 nM; HER2: 3 nM; HER3: 4 nM [2] Information not in search results Preclinical data.
Potency in Cellular Proliferation "Much more potent" inhibitor of EGF-driven proliferation [1] [5] Less potent compared to this compound [1] Multiple tumor cell lines [1].
Key Advantage Overcomes resistance from compensatory HER2/HER3 signaling [3]; Reverses ABCB1-mediated drug resistance [6] N/A (First-line TKI) Colorectal cancer clinical trial rationale [3]; In vitro study on colon cancer cells [6].
Metabolic Stability (in vitro t₁/₂) 21.07 minutes [1] Information not in search results Measured in Human Liver Microsomes (HLMs) [1].
Intrinsic Clearance (CLint) 38.48 mL/min/kg (moderate extraction ratio) [1] Information not in search results Measured in Human Liver Microsomes (HLMs) [1].

Detailed Experimental Data and Protocols

The comparative data is derived from specific, validated experimental methods.

Cell Viability and Proliferation Assays

The core finding that this compound is "much more potent" than Gefitinib in inhibiting EGF-driven cellular proliferation is based on standard cell viability assays [1]. A common method for this is the MTT assay [6], which is also used in studies involving Gefitinib-resistant cells [7] [8]. The typical workflow is as follows, as applied in studies comparing drug effects:

G Seed Seed cells in 96-well plate Treat Treat with drug (Gefitinib, this compound, etc.) Seed->Treat Incubate Incubate (e.g., 72 hours) Treat->Incubate AddMTT Add MTT reagent Incubate->AddMTT Measure Measure absorbance (570 nm) AddMTT->Measure Analyze Analyze data (Calculate IC50) Measure->Analyze

Metabolic Stability Assessment

The metabolic stability parameters for this compound (e.g., half-life of 21.07 minutes) were determined using a validated LC-MS/MS method following FDA guidelines [1]. The process involves incubating the drug with Human Liver Microsomes (HLMs) and measuring its depletion over time.

G Prep Prepare incubation (HLMs, buffer, this compound) Start Initiate reaction with NADPH cofactor Prep->Start Quench Quench reaction at time intervals Start->Quench Analyze LC-MS/MS analysis of this compound concentration Quench->Analyze Calculate Calculate intrinsic clearance & half-life Analyze->Calculate

Additional Mechanisms and Clinical Implications

The potency of this compound is not only due to its broader target profile but also its ability to address specific resistance mechanisms.

  • Overcoming Bypass Signaling: Resistance to Gefitinib often occurs through the activation of bypass pathways, such as the compensatory upregulation of HER2 and HER3, which maintain downstream signaling through the PI3K/AKT pathway [3]. As a pan-erbB inhibitor, this compound simultaneously blocks these escape routes, potentially delaying or preventing resistance [3].
  • Reversing Multidrug Resistance (MDR): A significant finding is that this compound can reverse resistance to classic chemotherapeutic agents like paclitaxel and doxorubicin in colon cancer cells that overexpress the ABCB1 transporter (P-glycoprotein) [6]. It is thought to achieve this by competitively inhibiting the drug-efflux function of ABCB1, thereby increasing the intracellular concentration of chemotherapeutics [6].

Key Takeaways for Researchers

  • This compound offers a broader mechanism of action by simultaneously targeting EGFR, HER2, and HER3, which may make it more effective in certain tumor contexts and against tumors that develop resistance to narrower-spectrum TKIs like Gefitinib.
  • The preclinical data strongly supports higher potency for this compound in cellular models, which has informed its investigation in clinical trials, such as in combination with chemotherapy for colorectal cancer [3].
  • Beyond its direct antitumor effects, this compound's ability to reverse ABCB1-mediated multidrug resistance suggests a potential role in combination therapy regimens to re-sensitize resistant cancers to conventional chemotherapy [6].

References

Sapitinib ABCB1 inhibition compared to verapamil

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy and Mechanisms

The table below summarizes the key experimental findings and proposed mechanisms of action for Sapitinib and Verapamil in reversing ABCB1-mediated MDR.

Feature This compound Verapamil
Primary Target EGFR, ErbB2, ErbB3; ABCB1 inhibition is an off-target effect [1]. Calcium channel blocker; first-generation ABCB1 (P-gp) inhibitor [2] [3].
Reversal Efficacy (in vitro) Significantly increased efficacy of paclitaxel and doxorubicin in ABCB1-overexpressing colon cancer cells (SW620/Ad300) and transfected HEK293/ABCB1 cells [1] [4]. Used as a positive control in assays; effectively reverses resistance to various chemotherapeutic agents [1] [5] [3].
Effect on ABCB1 Expression & Localization No significant change in protein expression level or cellular membrane localization of ABCB1 [1]. Information not specified in the provided research.

| Proposed Mechanism of Inhibition | - Competitive Binding: Docking studies show it binds to the drug-binding pocket of ABCB1 via π-π interactions and hydrogen bonds [1].

  • ATPase Modulation: Stimulates the ATPase activity of ABCB1, potentially competing with other substrates for efflux [1]. | - ATPase Modulation: Known to stimulate ABCB1 ATPase activity [3].
  • Collateral Sensitivity: Can induce hypersensitivity in resistant cells, potentially linked to increased ATP consumption and ROS production [3]. | | Key Experimental Models | - SW620 (parental) vs. SW620/Ad300 (ABCB1-overexpressing) colon cancer cells [1].
  • HEK293/pcDNA3.1 vs. HEK293/ABCB1 transfected cells [1].
  • 3D Multicellular Tumor Spheroids (MCTS) [1]. | - Often used as a reference inhibitor in reversal assays across various cell lines [1] [5] [3].
  • Chinese hamster ovary cell line CHRC5 (ABCB1-overexpressing) [3]. |

Detailed Experimental Protocols

The methodologies below are compiled from the cited research on this compound to serve as a reference for experimental design [1].

Start Start: Investigate ABCB1 Inhibition Cytotox Cytotoxicity Assay (MTT) Start->Cytotox RevAssay Reversal Assay Cytotox->RevAssay Determine non-toxic concentrations Accum Drug Accumulation Assay RevAssay->Accum ATPase ATPase Activity Assay RevAssay->ATPase Docking Molecular Docking RevAssay->Docking WB Western Blot RevAssay->WB IF Immunofluorescence RevAssay->IF MCTS 3D Spheroid Assay (MCTS) RevAssay->MCTS

Key Experimental Workflow for Investigating ABCB1 Inhibition

  • Cytotoxicity Assay (MTT Assay)

    • Purpose: Determine the intrinsic cytotoxicity of the investigational compound (e.g., this compound) to establish non-toxic concentrations for reversal experiments.
    • Protocol: Cells are seeded in 96-well plates and incubated with a range of concentrations of the compound. After a set period, MTT reagent is added. Metabolically active cells convert MTT to purple formazan crystals, which are dissolved, and the absorbance is measured at 570 nm. Cell survival is calculated relative to untreated controls [1] [5].
  • Reversal Assay

    • Purpose: Test the ability of the compound to reverse resistance to chemotherapeutic drugs.
    • Protocol: Resistant cells are pre-incubated with a non-toxic concentration of the reversal agent. Without removing the agent, increasing concentrations of a chemotherapeutic drug are added. After incubation, cell viability is assessed via MTT assay. The degree of reversal is shown by a decrease in the IC50 value of the chemotherapeutic drug [1].
  • Drug Accumulation/Efflux Assay

    • Purpose: Measure the effect of the inhibitor on the intracellular concentration of a fluorescent or radiolabeled substrate.
    • Protocol: For accumulation, cells are treated with the inhibitor and then incubated with a substrate. For efflux, cells are first loaded with the substrate, then incubated with the inhibitor. Intracellular drug levels are quantified using flow cytometry or a scintillation counter [1] [5].
  • ATPase Activity Assay

    • Purpose: Determine if the compound affects the ATP hydrolysis activity of ABCB1, which is coupled to its transport function.
    • Protocol: Membrane vesicles expressing ABCB1 are incubated with the compound. The reaction is initiated by adding Mg²⁺-ATP. The amount of inorganic phosphate released is measured, indicating the level of ATPase activity stimulation or inhibition [1].
  • Molecular Docking

    • Purpose: Predict the binding mode and interactions between the inhibitor and the ABCB1 transporter.
    • Protocol: A 3D structure of ABCB1 is obtained. The molecular structure of the inhibitor is prepared and docked into the proposed drug-binding pocket using software. The resulting model is analyzed for interaction types and binding affinity [1].

Research Implications and Considerations

  • This compound's Dual Action: Its ability to target both EGFR and ABCB1 suggests potential for combination therapy, potentially overcoming resistance mediated by multiple mechanisms in certain cancers [1].
  • Verapamil's Clinical Limitation: While a potent research tool, verapamil's off-target effects and toxicity at doses required for ABCB1 inhibition have prevented its clinical use for this purpose [2].
  • Novel Inhibitor Development: Research continues into more specific and less toxic ABCB1 inhibitors, including other tyrosine kinase inhibitors and novel compounds like benzimidazole derivatives [2] [5].

References

Sapitinib clinical trial results vs monoclonal antibodies

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Clinical Trial Outcomes

The table below compares the core characteristics of sapitinib and HER2-directed monoclonal antibodies based on the gathered clinical data.

Feature This compound (AZD8931) Trastuzumab Pertuzumab
Drug Type Small molecule, tyrosine kinase inhibitor (TKI) Monoclonal Antibody Monoclonal Antibody
Primary Target(s) Equipotent inhibitor of EGFR, HER2, and HER3 [1] [2] Extracellular domain of HER2 [3] [4] HER2 dimerization domain [4]
Key Mechanism Reversible, ATP-competitive pan-ErbB inhibition [1] Inhibits HER2 signaling; induces Antibody-Dependent Cellular Cytotoxicity (ADCC) [3] [4] Prevents HER2 heterodimerization with other HER family members [4]
Clinical Efficacy Signal Modest/negative in trials (e.g., 25% ORR in PANTHER; no PFS benefit in FOCUS4-D) [1] [2] Significant improvement in survival; cornerstone of HER2+ breast cancer therapy [5] [4] Significant PFS and OS benefit when combined with trastuzumab and chemo [4]
Primary Limitation Unfavorable safety/efficacy profile; dose-limiting toxicities (rash, diarrhea) [1] Primary and acquired resistance [5] -
Development Status Discontinued [1] Approved and standard of care [3] [4] Approved and standard of care [4]

This compound in Clinical Trials: Key Study Designs and Results

The clinical development of this compound focused on its unique pan-ErbB inhibition, but the outcomes from pivotal studies led to its discontinuation.

  • Study Designs: The PANTHER trial (Phase I/II) investigated a pulsed, high-dose regimen of this compound (160 mg twice daily for 4 days) combined with FOLFIRI chemotherapy in treatment-naive patients with metastatic colorectal cancer. The rationale was to inhibit critical downstream signaling without causing cell cycle arrest, potentially enhancing the effect of subsequent chemotherapy [2]. In contrast, the FOCUS4-D trial (Phase II/III) tested a continuous, lower-dose regimen (40 mg twice daily) as a maintenance therapy in colorectal cancer [1] [2].

  • Efficacy Results: The clinical efficacy signals were modest at best. In the PANTHER trial, the cohort receiving 160 mg this compound achieved an objective response rate of 25%, with a median progression-free survival (PFS) of 8.7 months and overall survival (OS) of 21.2 months [2]. More definitively, the FOCUS4-D trial found no PFS benefit for this compound compared to placebo [1] [2].

  • Safety and Development Halt: A major challenge was its unfavorable safety profile. Phase I studies identified significant on-target toxicities, primarily skin rash and diarrhea, as dose-limiting [1]. AstraZeneca ultimately discontinued development, citing an unfavorable "Safety/Efficacy" profile, as the drug's toxicity outweighed its minimal clinical benefit [1].

Research Insights and Preclinical Findings

Despite its clinical shortcomings, this compound contributed valuable insights in preclinical and translational research, particularly in understanding and overcoming drug resistance.

  • Reversing Chemotherapy Resistance: An in vitro study demonstrated that this compound can reverse multi-drug resistance (MDR) mediated by the ABCB1 transporter (P-glycoprotein) in colon cancer cells. This compound increased the efficacy of paclitaxel and doxorubicin in resistant cells by inhibiting the ABCB1 efflux pump, leading to greater intracellular accumulation of the chemotherapeutic drugs [6].

  • Modeling Multi-Resistant Cancer: A 2024 study established a novel HER2-positive breast cancer cell line (L-JIMT-1) resistant to multiple tyrosine kinase inhibitors, including this compound, as well as to antibody-drug conjugates like T-DM1 and T-DXd. This model highlights the common challenge of resistance in HER2-targeted therapy and provides a tool for evaluating new agents [7].

  • Overcoming Feedback Loops: Preclinical data suggests that AKT inhibition can cause feedback upregulation of HER3. This compound was proposed as a rational combination partner with AKT inhibitors to block this compensatory survival signal in HER2-amplified cancer cells [8].

Experimental Protocols from Key Studies

For researchers, the methodologies from pivotal this compound studies provide a template for investigating similar agents.

  • Cytotoxicity and Reversal Experiments (from [6]):

    • Cell Lines: Use pairs like SW620 (parental colon cancer) and SW620/Ad300 (ABCB1-overexpressing, resistant).
    • MTT Assay: First, determine the non-toxic concentration of this compound (where ~80% of cells survive). Then, treat cells with anticancer drugs (e.g., paclitaxel, doxorubicin) with and without non-toxic this compound.
    • Analysis: Calculate the IC50 values and the reversal fold, which indicates how much this compound sensitizes the resistant cells to chemotherapy.
  • [³H]-Paclitaxel Accumulation Assay (from [6]):

    • Treatment: Incubate resistant cells (SW620/Ad300) with [³H]-paclitaxel in the presence or absence of this compound for 2 hours.
    • Measurement: Use a liquid scintillation analyzer to measure the radioactive signal, which corresponds to the level of paclitaxel retained inside the cells. Verapamil, a known ABCB1 inhibitor, is used as a positive control.
  • Analysis of HER Dimerization in Circulating Exosomes (from [2]):

    • Sample Collection: Isolate circulating exosomes from patient serum or plasma samples collected at baseline and during treatment.
    • FRET-FLIM Assay: Use a Förster Resonance Energy Transfer (FRET) assay detected by Fluorescence Lifetime Imaging Microscopy (FLIM) on the exosomal samples.
    • Quantification: Measure the FRET efficiency, which is inversely related to the distance between two fluorescently-labeled receptor proteins (e.g., HER2 and HER3), thereby quantifying their dimerization status.

The following diagram illustrates the signaling pathways and resistance mechanisms relevant to this compound and monoclonal antibody action.

G cluster_inhibitors Therapeutic Inhibition Ligands External Growth Factors (e.g., EGF, Heregulin) HER_Family HER Family Receptors (EGFR, HER2, HER3) Ligands->HER_Family Binds & Activates Downstream Downstream Pathways (PI3K/AKT, MAPK) HER_Family->Downstream Dimerization & Signal Transduction CellEvents Cellular Events (Proliferation, Survival) Downstream->CellEvents Promotes ABCB1 ABCB1 Transporter (P-glycoprotein) Chemo Chemotherapeutic Drug Chemo->ABCB1 Effluxed from Cell MAb Monoclonal Antibodies (Trastuzumab, Pertuzumab) MAb->HER_Family Blocks This compound This compound (AZD8931) This compound->HER_Family ATP-competitive Inhibition Inhib_ABCB1 This compound inhibits Inhib_ABCB1->ABCB1 Reverses Resistance

Conclusion for Researchers

  • For this compound: Its value lies primarily as a research tool. It provides insights into pan-ErbB inhibition, mechanisms of chemoresistance reversal via ABCB1, and the challenges of managing on-target toxicity [6] [1].
  • For Monoclonal Antibodies: These remain the bedrock of HER2-targeted therapy. Their well-defined mechanisms, robust clinical efficacy, and ability to engage the immune system (ADCC) have secured their place in the standard of care, though overcoming resistance remains an active field of research [5] [4].

Future drug development may benefit from this compound's lessons, particularly the exploration of pulsed dosing schedules to mitigate toxicity and its potential role in combination therapies aimed at blocking feedback resistance loops.

References

Sapitinib metabolic profile comparison with other TKIs

Author: Smolecule Technical Support Team. Date: February 2026

Sapitinib Metabolic Stability Data

The table below summarizes the key in vitro metabolic stability parameters for this compound (AZD8931), a pan-erbB TKI, as identified from recent research.

Parameter Value for this compound Experimental Conditions
In vitro half-life (t₁/₂) 21.07 minutes Human Liver Microsomes (HLMs) [1] [2]
Intrinsic Clearance (CLᵢₙₜ) 38.48 mL/min/kg Human Liver Microsomes (HLMs) [1] [2]
Predicted Bioavailability Moderate (based on extraction ratio) Estimated from CLᵢₙₜ [1]
Major Metabolizing Enzyme CYP3A4 (predicted in silico) StarDrop WhichP450 module [1]
Main Metabolic Pathways Oxidation and amine/ether cleavage around the piperidine ring, followed by sulphate or glucuronide conjugation [1]

Experimental Protocol for this compound Data

The data in the table above was generated using the following validated methodology, which can serve as a reference for your own comparisons [1]:

  • Analytical Method: A highly sensitive, rapid, and specific LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) method.
  • Biological System: Human Liver Microsomes (HLMs), a standard in vitro system for studying phase I metabolism.
  • Method Validation: The bioanalytical method was fully validated per FDA guidelines, confirming its linearity, selectivity, precision, and accuracy.
  • In silico Support: Metabolic lability and the primary metabolizing enzyme (CYP3A4) were predicted using the StarDrop WhichP450 module prior to in vitro experiments. The model identified the N-methylacetamide group as the primary site of metabolism.

This compound Metabolism Pathway

The following diagram illustrates the primary metabolic pathway of this compound, based on the in silico and in vitro findings.

This compound This compound Metabolism Metabolism This compound->Metabolism  Biotransformation CYP3A4 CYP3A4 CYP3A4->Metabolism  Primary Enzyme Products Products Metabolism->Products  Oxidation & Cleavage

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

473.1629955 Da

Monoisotopic Mass

473.1629955 Da

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3499328002

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Sapitinib is an erbB receptor tyrosine kinase inhibitor with potential antineoplastic activity. erbB kinase inhibitor AZD8931 binds to and inhibits erbB tyrosine receptor kinases, which may result in the inhibition of cellular proliferation and angiogenesis in tumors expressing erbB. The erbB protein family, also called the epidermal growth factor receptor (EGFR) family, plays major roles in tumor cell proliferation and tumor vascularization.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

848942-61-0

Wikipedia

Sapitinib

Dates

Last modified: 08-15-2023
1: Mu Z, Klinowska T, Dong X, Foster E, Womack C, Fernandez SV, Cristofanilli M. AZD8931, an equipotent, reversible inhibitor of signaling by epidermal growth factor receptor (EGFR), HER2, and HER3: preclinical activity in HER2 non-amplified inflammatory breast cancer models. J Exp Clin Cancer Res. 2014 May 30;33:47. doi: 10.1186/1756-9966-33-47. PubMed PMID: 24886365; PubMed Central PMCID: PMC4061513.
2: Singleton KR, Kim J, Hinz TK, Marek LA, Casás-Selves M, Hatheway C, Tan AC, DeGregori J, Heasley LE. A receptor tyrosine kinase network composed of fibroblast growth factor receptors, epidermal growth factor receptor, v-erb-b2 erythroblastic leukemia viral oncogene homolog 2, and hepatocyte growth factor receptor drives growth and survival of head and neck squamous carcinoma cell lines. Mol Pharmacol. 2013 Apr;83(4):882-93. doi: 10.1124/mol.112.084111. Epub 2013 Jan 31. PubMed PMID: 23371912; PubMed Central PMCID: PMC3608435.
3: Hickinson DM, Klinowska T, Speake G, Vincent J, Trigwell C, Anderton J, Beck S, Marshall G, Davenport S, Callis R, Mills E, Grosios K, Smith P, Barlaam B, Wilkinson RW, Ogilvie D. AZD8931, an equipotent, reversible inhibitor of signaling by epidermal growth factor receptor, ERBB2 (HER2), and ERBB3: a unique agent for simultaneous ERBB receptor blockade in cancer. Clin Cancer Res. 2010 Feb 15;16(4):1159-69. doi: 10.1158/1078-0432.CCR-09-2353. Epub 2010 Feb 9. PubMed PMID: 20145185.
(Last updated: 4/20/2016) .

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